Aeruginosin 103-A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H48N6O8 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C35H48N6O8/c1-2-49-34-26(4-3-15-40(34)35(36)37)38-31(46)29-18-22-9-14-25(44)19-28(22)41(29)33(48)27(16-20-5-10-23(42)11-6-20)39-32(47)30(45)17-21-7-12-24(43)13-8-21/h5-8,10-13,22,25-30,34,42-45H,2-4,9,14-19H2,1H3,(H3,36,37)(H,38,46)(H,39,47)/t22?,25?,26-,27+,28?,29?,30+,34+/m0/s1 |
InChI Key |
ZHFMOYWZDUNUOY-IQYNOVPGSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H](CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)O |
Canonical SMILES |
CCOC1C(CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)O)O |
Synonyms |
aeruginosin 103-A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Characterization of Aeruginosin 103-A
Authored for: Researchers, Scientists, and Drug Development Professionals October 31, 2025
Introduction
Cyanobacteria, particularly bloom-forming species like Microcystis, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the aeruginosins, a family of linear tetrapeptides recognized for their potent inhibitory activity against serine proteases such as trypsin and thrombin.[3][4][5] This technical guide provides an in-depth overview of a specific member of this family, Aeruginosin 103-A, a thrombin inhibitor discovered in the freshwater cyanobacterium Microcystis viridis (strain NIES-103).[6][7][8]
This document details the initial discovery, isolation protocols, structural elucidation, and bioactivity of this compound. It is designed to serve as a comprehensive resource, presenting quantitative data in accessible formats, outlining detailed experimental methodologies, and providing visual representations of key processes to facilitate understanding and further research.
Physicochemical and Bioactive Properties
This compound is a linear oligopeptide with a distinct chemical structure that contributes to its targeted bioactivity.[6] Its key properties have been characterized using a combination of spectroscopic and biochemical techniques. All quantitative data pertaining to the compound are summarized below.
| Property | Value | Source |
| Bioactivity | Thrombin Inhibitor | [6] |
| IC₅₀ Value | 9.0 µg/mL | [6] |
| Source Organism | Microcystis viridis (NIES-103) | [6] |
| Yield | 4.6 mg from 119 g freeze-dried cells | N/A |
| Molar Extinction Coefficient | ε = 11,600 at λmax = 224 nm | [8] |
Experimental Protocols
The isolation and characterization of this compound involve a multi-step process requiring careful extraction and advanced analytical techniques.
Isolation of this compound
The following protocol outlines the successful isolation of this compound from cultured Microcystis viridis (NIES-103).
-
Extraction: Freeze-dried algal cells (119 g) are extracted with 80% methanol (MeOH).
-
Liquid-Liquid Partitioning: The resulting extract is partitioned between water (H₂O) and diethyl ether (Et₂O). The fraction containing thrombin inhibitory activity is found in the aqueous methanol layer.
-
Initial Chromatographic Separation: The active aqueous MeOH fraction is subjected to octadecyl-silica (ODS) flash chromatography to provide a preliminary separation of compounds.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC. The fraction of interest is eluted with a gradient of 20-50% acetonitrile (MeCN) containing 0.05% trifluoroacetic acid (TFA).
-
Final Product: This procedure yields 4.6 mg of this compound as a colorless, amorphous powder.
Structural Elucidation
The linear peptide structure of this compound was determined through several key analytical methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) spectra were essential for elucidating the core structure and identifying its constituent parts: p-hydroxyphenyllactic acid (Hpla), Tyrosine (Tyr), 2-carboxy-6-hydroxyoctahydroindole (Choi), and 1-amidino-2-ethoxy-3-aminopiperidine (Aeap).
-
NOESY NMR: Nuclear Overhauser effect spectroscopy (NOESY) was used to confirm the linkage between the Choi and Tyr residues.
-
Amino Acid Analysis: Following acid hydrolysis of the peptide, only Tyrosine was identified among standard amino acids.
-
Chiral Analysis: The stereochemistry of the Tyrosine residue was determined to be the D-configuration after hydrolysis and derivatization.[9]
Thrombin Inhibition Assay
While the original publication provides the IC₅₀ value, the specific assay conditions were not detailed. The following represents a generalized, standard fluorometric protocol for screening thrombin inhibitors.[10]
-
Reagent Preparation: Prepare a Thrombin Assay Buffer, a stock solution of Thrombin enzyme, and a fluorometric Thrombin substrate (e.g., an AMC-based peptide).
-
Assay Plate Setup: In a 96-well plate, add the Thrombin Assay Buffer to all wells.
-
Inhibitor Addition: Add various concentrations of the test compound (this compound) to sample wells. Add a known inhibitor for the positive control and solvent for the negative (enzyme) control.
-
Enzyme Addition: Add the diluted Thrombin enzyme solution to all wells except for the blank. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the Thrombin substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Ex/Em = 350/450 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the enzyme control and calculate the IC₅₀ value.
Mechanism of Action
This compound functions as a direct inhibitor of thrombin, a critical serine protease in the blood coagulation cascade. Thrombin's primary role is to convert soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable blood clot. By inhibiting thrombin, this compound effectively interrupts this final crucial step of coagulation. This targeted action highlights its potential as a lead compound for the development of novel anticoagulants.
References
- 1. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]
- 9. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Structure of Aeruginosin 103-A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Aeruginosin 103-A, a linear tetrapeptide isolated from cyanobacteria. The information is intended for an audience with a technical background in chemistry, pharmacology, and drug development.
Core Chemical Structure and Properties
This compound is a natural peptide produced by the freshwater cyanobacterium Microcystis viridis (strain NIES-103)[1][2][3]. It belongs to the aeruginosin family of serine protease inhibitors, which are characterized by the presence of an unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety[4][5]. The structure of this compound was elucidated using 2D NMR data[1][2][3]. It is a linear peptide composed of four key building blocks: L-Hpla, D-Tyr, 6-OH-Choi, and Aeap[6].
The primary biological activity of this compound is the inhibition of thrombin, a critical enzyme in the blood coagulation cascade[1][2].
The key physicochemical and biological activity data for this compound are summarized in the table below for clear comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₈N₆O₈ | [6][7] |
| Molecular Weight | 680.803 g/mol | [6] |
| Monoisotopic Mass | 680.3533625 Da | [6] |
| IUPAC Name | N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide | [6] |
| UV λmax | 224 nm (used for quantification) | [4] |
| IC₅₀ (Thrombin) | 9.0 µg/mL | [1][2] |
| IC₅₀ (Trypsin) | 51.0 µg/mL | [2] |
| IC₅₀ (Plasmin) | 68.0 µg/mL | [2] |
Visualization of Structure and Processes
To better understand the molecular arrangement and experimental procedures, the following diagrams are provided.
The logical relationship and sequence of the core components of this compound are illustrated below. The peptide consists of four distinct moieties linked in a linear fashion.
Caption: Linear sequence of this compound components.
The following diagram outlines the key steps involved in the isolation and purification of this compound from its natural source, Microcystis viridis.
Caption: Experimental workflow for this compound isolation.
This compound is an inhibitor of thrombin. This diagram shows the simplified final common pathway of the coagulation cascade and the point of inhibition.
Caption: Inhibition of the coagulation cascade by this compound.
Experimental Protocols
The methodologies employed in the study of this compound are critical for reproducibility and further research.
This protocol is based on the methods described in the initial discovery of this compound[2].
-
Extraction: Freeze-dried cells of Microcystis viridis (119 g) were extracted with 80% methanol (MeOH)[2].
-
Solvent Partitioning: The resulting extract was partitioned between diethyl ether (Et₂O) and water (H₂O). The aqueous methanol fraction, which showed thrombin inhibitory activity, was retained for further purification[2].
-
ODS Flash Chromatography: The active fraction was subjected to open-column chromatography on an ODS (octadecylsilane) solid phase[2].
-
Reversed-Phase HPLC: Final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC) on a Cosmosil 5C18MS column. A gradient elution from 20% to 50% acetonitrile (MeCN) in water, with 0.05% trifluoroacetic acid (TFA) as a modifier, was used to yield 4.6 mg of pure this compound[2].
The determination of the complex structure of this compound involved several analytical techniques[2][3].
-
NMR Spectroscopy: The planar structure and connectivity of the molecule were established using various 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC[2][3].
-
Amino Acid Analysis:
-
Hydrolysis: The peptide was hydrolyzed using 6 N HCl. Standard amino acid analysis of the hydrolysate only identified the presence of Tyrosine (Tyr)[2].
-
Stereochemistry of Tyrosine: The absolute configuration of the Tyr residue was determined via chiral-phase HPLC analysis after acid hydrolysis. The retention time of the Tyr from this compound matched that of a D-Tyr standard, confirming its configuration[2].
-
-
Stereochemistry of Choi: The relative stereochemistry of the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety was determined through analysis of NOESY and ROESY NMR spectra[2].
While the specific parameters for the original assay were not detailed in the abstracts, a general protocol for a chromogenic thrombin inhibition assay is as follows. The reported IC₅₀ for this compound against thrombin is 9.0 µg/mL[1][2].
-
Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and polyethylene glycol), a stock solution of human α-thrombin, a stock solution of a chromogenic thrombin substrate (e.g., S-2238), and a dilution series of this compound.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and varying concentrations of this compound.
-
Add a fixed concentration of thrombin to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. web.uwm.edu [web.uwm.edu]
- 7. PubChemLite - this compound (C35H48N6O8) [pubchemlite.lcsb.uni.lu]
Aeruginosin 103-A: A Technical Guide to its Molecular Characteristics, Bioactivity, and Potential Signaling Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeruginosin 103-A, a natural peptide produced by the cyanobacterium Microcystis viridis, is a potent inhibitor of serine proteases, particularly thrombin and trypsin. This technical guide provides a comprehensive overview of its molecular properties, known biological activities, and putative interactions with cellular signaling pathways. Detailed methodologies for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and development.
Molecular Profile
This compound is a linear peptide with a complex structure, contributing to its specific inhibitory functions. Its key molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₈N₆O₈ | [1] |
| Molecular Weight | 680.803 g/mol | [1] |
| Monoisotopic Mass | 680.3533625 Da | [1] |
| Source Organism | Microcystis viridis (strain NIES-103) | [2] |
Bioactivity: Serine Protease Inhibition
This compound is recognized for its potent inhibitory activity against key serine proteases involved in the blood coagulation cascade.
| Target Enzyme | IC₅₀ | Reference |
| Thrombin | 9.0 µg/mL | [2] |
| Trypsin | Data not specific to 103-A, but aeruginosins are known potent inhibitors. | [3] |
Experimental Protocols
Isolation and Purification of this compound from Microcystis viridis
Workflow for Aeruginosin Isolation:
Caption: General workflow for the isolation and characterization of this compound.
Methodology:
-
Cell Culture and Harvesting: Cultivate Microcystis viridis (NIES-103) in an appropriate growth medium. Harvest the cells by centrifugation and lyophilize to obtain a dry cell mass.[4]
-
Extraction: Extract the lyophilized cells with methanol. The resulting crude extract will contain a mixture of peptides, including aeruginosins.[4]
-
Solid-Phase Extraction (SPE): Concentrate the methanolic extract and apply it to a C18 solid-phase extraction cartridge. This step helps to remove highly polar and non-polar impurities.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fraction containing aeruginosins using preparative RP-HPLC. A C18 column with a water/acetonitrile gradient is typically used for separation.[3]
-
Structural Elucidation: The structure of the purified this compound can be confirmed using 2D NMR spectroscopy and high-resolution mass spectrometry.[2][3]
Thrombin Inhibition Assay
This protocol is a general guideline and can be adapted for this compound.
Methodology:
-
Reagents:
-
Thrombin
-
Chromogenic or fluorogenic thrombin substrate
-
Assay buffer (e.g., Tris-HCl with Ca²⁺)
-
This compound (dissolved in a suitable solvent)
-
-
Procedure:
-
In a microplate, add the assay buffer, the thrombin substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding thrombin to each well.
-
Monitor the cleavage of the substrate over time by measuring the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Trypsin Inhibition Assay
This protocol is a general guideline and can be adapted for this compound.
Methodology:
-
Reagents:
-
Trypsin
-
Chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester)
-
Assay buffer (e.g., Tris-HCl with Ca²⁺)
-
This compound (dissolved in a suitable solvent)
-
-
Procedure:
-
Follow a similar procedure as the thrombin inhibition assay, substituting trypsin and a trypsin-specific substrate.
-
Monitor the enzymatic activity and calculate the IC₅₀ value for this compound against trypsin.
-
Potential Signaling Pathway Interactions
This compound's primary mechanism of action is the direct inhibition of serine proteases. This activity can indirectly influence cellular signaling pathways that are initiated or modulated by these proteases.
The Coagulation Cascade and Protease-Activated Receptors (PARs)
Thrombin and trypsin are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. By inhibiting these proteases, this compound can potentially modulate PAR-mediated signaling.
Thrombin-PAR Signaling Axis:
Thrombin cleaves the N-terminal domain of PARs (specifically PAR-1, -3, and -4 on human platelets), exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades.[5][6] These pathways are crucial in platelet activation, inflammation, and cellular proliferation.
Caption: Putative inhibition of thrombin-mediated PAR signaling by this compound.
Trypsin-PAR Signaling Axis:
Trypsin is a potent activator of PAR-2, and to a lesser extent, other PARs.[7] PAR-2 activation is implicated in inflammatory responses, pain signaling, and regulation of epithelial cell function.[7][8]
Caption: Potential modulation of trypsin-mediated PAR-2 signaling by this compound.
Future Directions
While the direct inhibitory effects of this compound on thrombin and trypsin are established, further research is needed to elucidate its precise impact on downstream signaling pathways. Investigating the effects of this compound on PAR activation and subsequent cellular responses in relevant cell models will be crucial for understanding its full therapeutic potential. Structure-activity relationship studies could also guide the development of more potent and selective synthetic analogs for drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and preparative purification of microcystin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trypsin stimulates proteinase-activated receptor-2-dependent and -independent activation of mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Aeruginosin 103-A: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeruginosin 103-A, a linear tetrapeptide isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a member of the aeruginosin family of natural products. These compounds are characterized by a unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety and exhibit potent inhibitory activity against serine proteases.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Furthermore, this document explores the biosynthetic pathway of aeruginosins and the signaling cascade affected by the inhibitory action of this compound on thrombin.
Introduction
The aeruginosins are a class of nonribosomally synthesized peptides that have garnered significant interest in the scientific community due to their diverse biological activities, particularly as serine protease inhibitors.[1] Serine proteases play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and inflammation, making them attractive targets for therapeutic intervention.[3] this compound has been identified as a potent inhibitor of several key serine proteases, suggesting its potential as a lead compound for the development of novel anticoagulant and anti-inflammatory agents.[2]
Biological Activity and Quantitative Data
This compound exhibits inhibitory activity against a range of serine proteases. Its primary targets include thrombin, trypsin, and plasmin. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Enzyme | IC50 (µg/mL) | Molar Equivalent (µM)* | Enzyme Class | Primary Physiological Role |
| Thrombin | 9.0[2] | ~13.2 | Serine Protease | Blood Coagulation[1] |
| Trypsin | 51.0[2] | ~74.9 | Serine Protease | Digestion |
| Plasmin | 68.0[2] | ~99.9 | Serine Protease | Fibrinolysis |
*Calculated based on a molecular weight of 680.8 g/mol for this compound.
Mechanism of Action
Aeruginosins, including this compound, function as competitive inhibitors of serine proteases. The mechanism of inhibition is attributed to the structural features of the aeruginosin molecule, which allow it to bind to the active site of the target protease. The presence of a P1 arginine mimetic and two hydrophobic residues that interact with the P2 and P3 sites of the protease are crucial for this inhibitory activity. X-ray crystallographic studies of aeruginosin-protease complexes have provided detailed insights into the specific molecular interactions that underpin this inhibition.[1]
Experimental Protocols
The determination of the biological activity of this compound involves specific enzyme inhibition assays. The following sections provide a generalized methodology for these key experiments.
Thrombin Inhibition Assay (Chromogenic)
This assay measures the ability of this compound to inhibit the enzymatic activity of thrombin on a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 8.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add a defined concentration of human α-thrombin to each well.
-
Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic thrombin substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the thrombin activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Trypsin and Plasmin Inhibition Assays
Similar chromogenic or fluorometric assays can be employed to determine the inhibitory activity of this compound against trypsin and plasmin, using their respective specific substrates.
Signaling Pathway and Biosynthesis
Thrombin Signaling Pathway Inhibition
Thrombin plays a central role in the blood coagulation cascade and also signals through Protease-Activated Receptors (PARs) on the surface of cells like platelets.[4] By inhibiting thrombin, this compound can disrupt these signaling pathways, leading to an anticoagulant effect.
Caption: Inhibition of Thrombin by this compound disrupts both the coagulation cascade and platelet activation.
Experimental Workflow for Inhibition Assay
The general workflow for determining the inhibitory activity of this compound against a serine protease is outlined below.
Caption: A generalized workflow for the serine protease inhibition assay.
Putative Biosynthesis Pathway of this compound
Aeruginosins are synthesized by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[5] The biosynthesis of this compound is proposed to follow this general scheme, involving the sequential addition of precursor units by large, modular enzyme complexes.
Caption: Putative nonribosomal peptide synthesis pathway for this compound.
Conclusion
This compound is a potent inhibitor of key serine proteases, particularly thrombin. Its well-defined mechanism of action and significant inhibitory activity make it a compelling candidate for further investigation in the development of new therapeutic agents. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other members of the aeruginosin family. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic utility.
References
- 1. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
Aeruginosin 103-A as a Thrombin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosin 103-A is a linear peptide natural product that has garnered attention within the scientific community for its potent inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade. Isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), this compound belongs to the aeruginosin family of peptides, which are characterized by their unique structural features and diverse biological activities.[1] This technical guide provides a comprehensive overview of this compound as a thrombin inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and biosynthetic pathway.
Chemical Structure and Properties
This compound is a tetrapeptide with the chemical formula C35H48N6O8 and a molecular weight of 680.803 g/mol .[2][3] Its structure was elucidated using 2D NMR and consists of four distinct moieties:
-
p-hydroxyphenyllactic acid (Hpla) at the N-terminus
-
D-Tyrosine (D-Tyr)
-
2-carboxy-6-hydroxyoctahydroindole (Choi)
-
1-amidino-2-ethoxy-3-aminopiperidine (Aeap) at the C-terminus[2]
Quantitative Inhibitory Data
| Compound | Target Enzyme | IC50 | IC50 (µM) | Ki (µM) | Source |
| This compound | Thrombin | 9.0 µg/mL | 13.22 | N/A | [1] |
| Dysinosin A | Thrombin | N/A | N/A | 0.45 | |
| Aeruginosin K-139 | Thrombin | N/A | 0.66 | N/A | [4] |
| Aeruginosin 89A | Plasmin | N/A | 0.02 | N/A |
N/A: Not Available in the reviewed literature.
Mechanism of Thrombin Inhibition
The aeruginosin family of peptides are known to be competitive inhibitors of serine proteases like thrombin.[5] The mechanism of inhibition is attributed to the interaction of the C-terminal arginine mimetic, in the case of this compound, the Aeap moiety, with the S1 specificity pocket of the enzyme. The rest of the peptide backbone interacts with other subsites of the enzyme's active site, contributing to the overall binding affinity.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.uwm.edu [web.uwm.edu]
- 3. PubChemLite - this compound (C35H48N6O8) [pubchemlite.lcsb.uni.lu]
- 4. FVIIa-sTF and Thrombin Inhibitory Activities of Compounds Isolated from Microcystis aeruginosa K-139 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Aeruginosin 103-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeruginosin 103-A, a linear tetrapeptide isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a natural product with significant biological activity.[1] As a member of the aeruginosin family of serine protease inhibitors, its primary mechanism of action is the potent and specific inhibition of thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its structure, inhibitory kinetics, and the molecular interactions that govern its function. The information presented herein is intended to support further research and development of aeruginosin-based compounds as potential therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a complex tetrapeptide characterized by the presence of several non-proteinogenic amino acids. Its structure was elucidated using 2D NMR data. The constituent building blocks of this compound are L-Hydroxyphenyllactic acid (L-Hpla) at the N-terminus, followed by D-Tyrosine (D-Tyr), the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and a C-terminal 1-amidino-2-ethoxy-3-aminopiperidine (Aeap) residue.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H48N6O8 |
| Molecular Weight | 680.803 g/mol |
| Monoisotopic Mass | 680.3533625 Da |
| IUPAC Name | N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
| Canonical SMILES | CCO[C@@H]1--INVALID-LINK--N)NC(=O)C2CC3CCC(CC3N2C(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)O)O |
Mechanism of Thrombin Inhibition
This compound functions as a competitive inhibitor of thrombin. The mechanism of inhibition is primarily driven by the high-affinity binding of the C-terminal Aeap moiety into the S1 specificity pocket of the thrombin active site. This interaction is characteristic of the broader aeruginosin family's inhibition of trypsin-like serine proteases.
The Blood Coagulation Cascade and the Role of Thrombin
Thrombin is the final serine protease in the coagulation cascade, playing a central role in hemostasis.[2] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which polymerizes to form a stable blood clot.[2][3] Thrombin also amplifies its own production by activating upstream clotting factors and platelets.[4][5][6] Inhibition of thrombin is a critical therapeutic strategy for the prevention and treatment of thrombotic disorders.
Molecular Interactions with the Thrombin Active Site
While a crystal structure of the this compound-thrombin complex is not available, the binding mode can be inferred from the crystal structure of the highly similar Aeruginosin 298-A in complex with thrombin (PDB ID: 1A2C).[1][4][5][6]
The key interactions are:
-
P1-S1 Interaction: The positively charged guanidino group of the C-terminal Aeap residue of this compound forms strong electrostatic interactions and hydrogen bonds with the negatively charged Asp189 at the bottom of the S1 specificity pocket of thrombin.
-
P2-S2 Interaction: The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety occupies the S2 subsite.
-
P3-S3 Interaction: The D-Tyrosine residue interacts with the S3 subsite of thrombin.
-
P4-S4 Interaction: The N-terminal L-Hpla group makes contact with the S4 subsite.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against thrombin has been quantified, providing a basis for comparison with other inhibitors.
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (µg/mL) | IC50 (µM) | Inhibition Type |
| Thrombin | 9.0 | ~13.2 | Competitive |
The molar IC50 value was calculated using the molecular weight of 680.803 g/mol .
Experimental Protocols
The characterization of this compound's mechanism of action relies on established biochemical and analytical techniques.
Structure Elucidation via 2D NMR Spectroscopy
The definitive structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] This non-destructive technique allows for the detailed mapping of through-bond and through-space correlations between atoms in a molecule.
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) to a concentration typically in the millimolar range.
-
Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. These experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is invaluable for identifying amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for determining the three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.
-
-
Data Analysis: The resulting spectra are processed, and the resonances are assigned to specific atoms in the molecule. The through-space correlations from the NOESY spectrum are used to calculate inter-proton distances, which serve as constraints for computational structure calculations to generate a 3D model of the molecule.
Thrombin Inhibition Assay
The inhibitory activity of this compound against thrombin was determined using an in vitro enzyme inhibition assay.[1] While the specific details of the original assay are not fully published, a standard chromogenic substrate assay is typically employed.
Principle: The assay measures the ability of thrombin to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the colorimetric signal.
Protocol:
-
Reagent Preparation:
-
Thrombin Solution: A stock solution of purified human or bovine thrombin is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).
-
Substrate Solution: A chromogenic substrate for thrombin (e.g., S-2238) is dissolved in water or buffer.
-
Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a fixed volume of assay buffer.
-
Add a volume of the inhibitor solution (or buffer for the control).
-
Add the thrombin solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound is a potent natural inhibitor of thrombin, acting through a competitive mechanism by binding to the enzyme's active site. Its complex and unique chemical structure, particularly the C-terminal Aeap moiety, is key to its inhibitory activity. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action. Further research, including the determination of its kinetic constants (Ki) and, if possible, the acquisition of a co-crystal structure with thrombin, would provide deeper insights into its inhibitory properties. The structural and mechanistic information available for this compound and other members of its class makes them valuable lead compounds for the design and development of novel antithrombotic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. 1A2C: Structure of thrombin inhibited by AERUGINOSIN298-A from a BLUE-GREEN ALGA [ncbi.nlm.nih.gov]
- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1a2c - Structure of thrombin inhibited by AERUGINOSIN298-A from a BLUE-GREEN ALGA - Summary - Protein Data Bank Japan [pdbj.org]
The Intricate Machinery of Aeruginosin Biosynthesis in Cyanobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of aeruginosins, a class of bioactive linear tetrapeptides produced by cyanobacteria. These compounds are of significant interest to the pharmaceutical industry due to their potent serine protease inhibitory activities. This document details the core biosynthetic pathways, the genetic architecture of the biosynthetic gene clusters, and the enzymatic machinery responsible for the remarkable structural diversity of this natural product family.
Core Biosynthetic Pathway: A Hybrid NRPS-PKS Assembly Line
Aeruginosins are synthesized by a sophisticated enzymatic complex that combines modules from both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This hybrid system allows for the incorporation of a variety of proteinogenic and non-proteinogenic amino acids, as well as fatty acid-derived moieties, leading to a wide array of structural variants.[1][2] The biosynthesis is orchestrated by a set of core enzymes encoded within the aer biosynthetic gene cluster.[1][3]
The general structure of an aeruginosin consists of four residues: an N-terminal carboxylic acid derivative, a hydrophobic amino acid, the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and a C-terminal arginine derivative.[4][5] The biosynthetic pathway can be dissected into the following key stages:
1. Initiation: The biosynthesis is initiated by a PKS-like module, typically AerA.[4] This enzyme activates and loads a starter unit, which is often a hydroxyphenylpyruvate or phenylpyruvate.[4][6] The AerA module contains an adenylation (A) domain for substrate recognition and activation, a ketoreductase (KR) domain for the reduction of a keto group, and a peptidyl carrier protein (PCP) or acyl carrier protein (ACP) domain for tethering the growing chain.[4][5]
2. Elongation and Modification: Following initiation, the growing peptide chain is passed to a series of NRPS modules.
-
Module 1 (AerB): The first NRPS module, AerB, is responsible for the incorporation of the second residue, which is typically a hydrophobic amino acid like leucine, tyrosine, or phenylalanine.[4] The AerB module contains a condensation (C) domain for peptide bond formation, an adenylation (A) domain for amino acid selection and activation, and a peptidyl carrier protein (PCP) domain.[4] Some AerB modules also possess an epimerization (E) domain that converts the amino acid to its D-configuration.[5]
-
The Unique Choi Moiety: A hallmark of aeruginosins is the central Choi moiety.[4][5] The biosynthesis of this unusual amino acid is a complex process involving several enzymes encoded by genes such as aerD, aerE, and aerF.[4] While the precise pathway is still under investigation, it is proposed to start from a precursor like prephenate.[4]
-
Module 2 (AerG): The Choi precursor is then loaded onto the AerG NRPS module, which incorporates it into the growing peptide chain.[4]
-
C-terminal Modification and Release: The final NRPS module, often AerM or a combination of enzymes like AerH, is responsible for adding the C-terminal arginine derivative.[4] This module can exhibit significant variability, leading to different C-terminal modifications such as argininal, agmatine, or other related structures.[4][5] The release of the final aeruginosin product from the enzyme complex is often catalyzed by a reductase (R) domain within the terminal module.[4]
The remarkable diversity of aeruginosins is further enhanced by the action of tailoring enzymes encoded within or near the aer gene cluster. These enzymes can modify the core structure through reactions such as glycosylation (e.g., AerI), sulfation (e.g., AerL), and halogenation.[3][4]
Below is a diagram illustrating the general biosynthetic pathway of aeruginosins.
References
- 1. researchgate.net [researchgate.net]
- 2. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
The Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Aeruginosins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of linear tetrapeptides produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Nodularia.[1][2] These natural products are potent inhibitors of serine proteases, such as trypsin and thrombin, making them attractive lead compounds for the development of novel therapeutics.[3][4] The biosynthesis of aeruginosins is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, a fascinating molecular machinery that assembles complex peptides from a variety of proteinogenic and non-proteinogenic amino acids. This technical guide provides an in-depth exploration of the aeruginosin NRPS pathway, detailing the genetic and enzymatic basis of its biosynthesis, experimental methodologies for its study, and quantitative data on the bioactivity of its products.
The Aeruginosin Biosynthetic Gene Cluster (aer)
The genetic blueprint for aeruginosin biosynthesis is encoded within the aer gene cluster.[1][3] This cluster contains genes for the core NRPS enzymes, as well as for tailoring enzymes that modify the peptide backbone, contributing to the structural diversity of the aeruginosin family. The size of the aer gene cluster can vary between different cyanobacterial strains, typically ranging from 25 to 27 kb in Microcystis aeruginosa.[1]
A comparative analysis of the aer gene clusters from Planktothrix agardhii and three strains of Microcystis aeruginosa has revealed a conserved core set of genes, including aerA, aerB, and aerG, which encode the main NRPS modules.[1][5] However, significant plasticity is observed in the genes encoding tailoring enzymes, such as halogenases (aerJ) and sulfotransferases (aerL), which accounts for the variety of aeruginosin congeners produced by different strains.[1][6][7]
The Core NRPS Machinery and Biosynthetic Pathway
The biosynthesis of aeruginosins follows the canonical logic of NRPS assembly lines, where a series of modules, each responsible for the incorporation of a specific monomer, work in a sequential fashion. A typical NRPS module is composed of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for tethering the activated substrate, and a condensation (C) domain for peptide bond formation.[8][9]
The proposed biosynthetic pathway for a typical aeruginosin involves the following key steps:
-
Initiation: The biosynthesis is initiated by the hybrid NRPS/PKS enzyme, AerA. The A-domain of AerA activates an aryl acid, such as phenylpyruvate or hydroxyphenylpyruvate. This starter unit is then reduced by the ketoreductase (KR) domain of AerA.[1][3]
-
Elongation: The subsequent NRPS modules, AerB and AerG, are responsible for the incorporation of the next amino acid residues. The A-domain of the AerB module typically activates a hydrophobic amino acid like leucine or tyrosine.[10]
-
Incorporation of the Choi Moiety: A hallmark of the aeruginosin family is the presence of the unusual amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi).[2][3][10] The biosynthesis of Choi is a complex process involving several enzymes encoded by the aer gene cluster, including AerD, AerE, and AerF.[11][12]
-
Termination: The final peptide is released from the NRPS machinery. Two distinct release mechanisms have been proposed based on the analysis of different aer gene clusters, suggesting further diversification of the final product.[1][7]
Quantitative Data on Aeruginosin Bioactivity
Aeruginosins are potent inhibitors of various serine proteases. The following table summarizes the 50% inhibitory concentration (IC50) values for selected aeruginosins against different proteases.
| Aeruginosin Variant | Target Protease | IC50 (µM) | Reference |
| Aeruginosin TR642 | Trypsin | 3.80 | [13] |
| Aeruginosin TR642 | Thrombin | 0.85 | [13] |
| Micropeptin TR1058 | Chymotrypsin | 6.78 | [13] |
| Aeruginosin 525 | Trypsin | 71.71 | [3] |
| Aeruginosin 525 | Thrombin | 0.59 | [3] |
| Aeruginosin 525 | Carboxypeptidase A | 89.68 | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the aeruginosin NRPS pathway.
Gene Knockout by Insertional Mutagenesis
Objective: To inactivate a specific gene within the aer cluster to elucidate its function in aeruginosin biosynthesis.
Methodology:
-
Vector Construction: A suicide vector is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene in the cyanobacterial genome.
-
Transformation: The constructed vector is introduced into the cyanobacterial cells, typically through electroporation or conjugation.
-
Homologous Recombination: The homologous sequences on the vector facilitate a double crossover event with the cyanobacterial chromosome, leading to the replacement of the target gene with the selectable marker.
-
Selection and Verification: Transformed cells are selected on a medium containing the corresponding antibiotic. Successful gene knockout is verified by PCR and sequencing.
Heterologous Expression and Purification of AerF
Objective: To produce and purify the AerF protein for biochemical characterization.
Methodology:
-
Cloning: The aerF gene is amplified by PCR from the genomic DNA of Microcystis aeruginosa and cloned into an expression vector (e.g., pET-22b), often with an affinity tag (e.g., His-tag) for purification.[11]
-
Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]
-
Cell Lysis and Purification: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[11]
HPLC-MS/MS Analysis of Aeruginosins
Objective: To separate, identify, and quantify aeruginosins from cyanobacterial extracts.
Methodology:
-
Sample Preparation: Cyanobacterial biomass is extracted with a suitable solvent, typically methanol or a methanol-water mixture. The extract is then filtered and concentrated.[14]
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18). A gradient of water and acetonitrile, both containing an additive like formic acid, is used to separate the different aeruginosin congeners.[13][14]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). The instrument is operated in positive ion mode, and data is acquired using data-dependent acquisition, where precursor ions are selected for fragmentation to obtain structural information.[13][14]
-
Data Analysis: The acquired data is analyzed to identify known and putative new aeruginosins based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Conclusion
The non-ribosomal peptide synthetase pathway for aeruginosin biosynthesis is a remarkable example of nature's ability to generate complex and bioactive molecules. The modular nature of the NRPS machinery, combined with the diverse array of tailoring enzymes, gives rise to a vast chemical space of aeruginosin congeners with a range of serine protease inhibitory activities. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, will be instrumental in harnessing the therapeutic potential of these fascinating natural products. Future research in this area may focus on the heterologous expression of the entire aer gene cluster to enable the sustainable production of aeruginosins and the engineering of the NRPS machinery to generate novel, even more potent, and selective protease inhibitors.
References
- 1. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Plasticity and evolution of aeruginosin biosynthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of AerF from Microcystis aeruginosa, a putative reductase participating in aeruginosin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Blueprint of Cyanobacterial Aeruginosins: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Biosynthesis, Biological Activity, and Ecological Significance of Aeruginosins
Introduction
Cyanobacteria, prolific producers of a vast arsenal of bioactive secondary metabolites, synthesize a class of linear tetrapeptides known as aeruginosins. These compounds, first isolated from Microcystis aeruginosa, are potent inhibitors of serine proteases, suggesting a significant ecological role and potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the ecological functions of aeruginosins, their biosynthesis, and the methodologies employed for their study, tailored for researchers, scientists, and professionals in drug development.
Aeruginosins are characterized by a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is central to their structure and inhibitory activity.[1][2][3] They are produced by a variety of bloom-forming cyanobacterial genera, including Microcystis, Planktothrix, Nodularia, and Nostoc.[1][2] Their presence in cyanobacterial blooms hints at their role in chemical defense against grazers and in interspecies competition.
Chemical Structure and Biosynthesis
Aeruginosins are non-ribosomally synthesized peptides, constructed by large multienzyme complexes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[2][4] The core structure typically consists of a short fatty acid or a hydroxy acid at the N-terminus, a hydrophobic amino acid, the characteristic Choi moiety, and a C-terminal arginine derivative.[5][6]
The biosynthesis of aeruginosins is orchestrated by a dedicated gene cluster (aer). The core genes, aerB, aerG, aerD, aerE, and aerF, are responsible for the assembly of the peptide backbone and the synthesis of the Choi precursor.[4][7] The remarkable structural diversity of aeruginosins arises from the modular nature of the NRPS/PKS machinery and the presence of tailoring enzymes, such as halogenases, sulfotransferases, and glycosyltransferases, which modify the core structure.[4][5][7] This genetic plasticity allows for the production of a wide array of aeruginosin variants, each with potentially distinct biological activities.
General Biosynthetic Pathway of Aeruginosins
References
- 1. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor [mdpi.com]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 5. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of Aeruginosin 103-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria.[1][2][3] Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a notable member of this family due to its inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade.[4][5] The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the experimental methodologies typically employed in the characterization of aeruginosins, with a focus on this compound.
Spectroscopic Data
The structural determination of aeruginosins is achieved through the detailed analysis of their NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex chemical structure of aeruginosins, including the stereochemistry of the constituent amino acid and hydroxy acid residues.[2][3] Typically, a suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.
Representative ¹H NMR Data for an Aeruginosin Analog in DMSO-d₆
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Hpla | |||
| 2 | 4.15 | dd | 8.5, 4.0 |
| 3a | 2.95 | dd | 14.0, 4.0 |
| 3b | 2.80 | dd | 14.0, 8.5 |
| 2' | 7.10 | d | 8.5 |
| 3' | 6.80 | d | 8.5 |
| Leu | |||
| NH | 8.20 | d | 7.5 |
| α | 4.30 | m | |
| β | 1.60, 1.45 | m | |
| γ | 1.55 | m | |
| δ | 0.85 | d | 6.5 |
| δ' | 0.80 | d | 6.5 |
| Choi | |||
| 2 | 3.90 | d | 9.0 |
| 3a | 2.10 | m | |
| 3b | 1.80 | m | |
| 3a | 2.50 | m | |
| 4a | 1.70 | m | |
| 4b | 1.50 | m | |
| 5a | 1.90 | m | |
| 5b | 1.60 | m | |
| 6 | 3.80 | br s | |
| 7a | 3.10 | m | |
| Arg-derivative | |||
| α | 4.20 | m | |
| β | 1.80, 1.65 | m | |
| γ | 1.50 | m | |
| δ | 3.15 | m |
Note: This is a representative table based on published data for other aeruginosins. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are in Hertz (Hz). Hpla = Hydroxyphenyllactic acid, Leu = Leucine, Choi = 2-carboxy-6-hydroxyoctahydroindole.
Representative ¹³C NMR Data for an Aeruginosin Analog in DMSO-d₆
| Position | δC (ppm) |
| Hpla | |
| 1 | 173.5 |
| 2 | 72.0 |
| 3 | 40.5 |
| 1' | 128.0 |
| 2' | 130.5 |
| 3' | 115.0 |
| 4' | 156.0 |
| Leu | |
| CO | 172.5 |
| α | 52.0 |
| β | 41.0 |
| γ | 24.5 |
| δ | 23.0 |
| δ' | 21.5 |
| Choi | |
| COOH | 175.0 |
| 2 | 60.0 |
| 3 | 35.0 |
| 3a | 45.0 |
| 4 | 28.0 |
| 5 | 30.0 |
| 6 | 68.0 |
| 7 | 38.0 |
| 7a | 55.0 |
| Arg-derivative | |
| CO | 174.0 |
| α | 53.0 |
| β | 29.0 |
| γ | 25.0 |
| δ | 41.0 |
| Guanidino | 157.0 |
Note: This is a representative table based on published data for other aeruginosins.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule and for obtaining information about its fragmentation pattern, which aids in sequencing the peptide.[1]
Representative Mass Spectrometry Data for an Aeruginosin Analog
| Parameter | Value |
| Ionization Mode | ESI+ |
| [M+H]⁺ (m/z) | e.g., 600-800 |
| Molecular Formula | Determined from accurate mass |
| Key Fragment Ions (MS/MS) | - Immonium ion of the Choi moiety |
| - Loss of water | |
| - Cleavage of amide bonds |
Experimental Protocols
The isolation and characterization of aeruginosins involve a multi-step process.
Isolation and Purification
A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is depicted below.
References
- 1. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]
- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 4. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Aeruginosin Family: A Technical Guide to a Promising Class of Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aeruginosins are a large and structurally diverse family of linear tetrapeptides of nonribosomal origin, primarily produced by cyanobacteria and marine sponges.[1][2] First discovered in the early 1990s, this family of natural products has garnered significant attention from the scientific community due to its potent inhibitory activity against serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including blood coagulation, digestion, and cancer metastasis.[1][3][4] This technical guide provides a comprehensive overview of the aeruginosin family, detailing their core structure, biosynthesis, mechanism of action, and biological activities, with a focus on quantitative data and experimental methodologies.
Core Structure and Diversity
The defining characteristic of the aeruginosin family is the presence of the unusual amino acid, 2-carboxy-6-hydroxyoctahydroindole (Choi), at the third position of the tetrapeptide chain.[2][5] The general structure can be described as P1-P2-Choi-P4, where P1, P2, and P4 represent variable residues that contribute to the vast structural diversity of this family.
-
P1 Position (N-terminus): Typically occupied by a (4-hydroxy)phenyllactic acid (Hpla) derivative, but can also be a hexanoic acid or 2-O-methyl-3-sulfoglyceric acid (Mgs).[3]
-
P2 Position: Usually a hydrophobic D-amino acid.[3]
-
P4 Position (C-terminus): Most commonly an arginine derivative, such as argininal, argininol, or agmatine.[3]
Further structural diversification arises from modifications to the core structure, including glycosylation, sulfation, chlorination, and bromination.[6]
Quantitative Biological Activity
Aeruginosins exhibit potent inhibitory activity against a range of serine proteases, with IC50 values often in the nanomolar to low micromolar range. The following table summarizes the inhibitory activities of selected aeruginosins against key serine proteases.
| Aeruginosin Variant | Target Protease | IC50 Value | Reference(s) |
| Aeruginosin 525 | Trypsin | 71.71 µM | [1] |
| Thrombin | 0.59 µM | [1] | |
| Carboxypeptidase A | 89.68 µM | [1] | |
| Aeruginosin K139 | Thrombin | 0.66 µM | [4][7] |
| Aeruginosin TR642 | Trypsin | 3.80 µM | [7][8] |
| Thrombin | 0.85 µM | [7][8] | |
| Suomilide | Human Trypsin-1 | 104 nM | [2][9] |
| Human Trypsin-2 | 4.7 nM | [2][9] | |
| Human Trypsin-3 | 11.5 nM | [2][9] | |
| Human Plasmin | 7.6 µM | [2] | |
| Human Plasma Kallikrein | 82 µM | [2] | |
| Human Factor Xa | 114 µM | [2] | |
| Varlaxin 1046A | Porcine Trypsin | 14 nM | [10] |
| Human Trypsin-2 | 0.62-3.6 nM | [10] | |
| Human Trypsin-3 | 0.62-3.6 nM | [10] | |
| Varlaxin 1022A | Porcine Trypsin | 740 nM | [10] |
| Human Trypsin-2 | 97-230 nM | [10] | |
| Human Trypsin-3 | 97-230 nM | [10] |
Mechanism of Action: Serine Protease Inhibition
Aeruginosins act as competitive inhibitors of serine proteases. The C-terminal arginine mimetic (P4 position) plays a crucial role by interacting with the S1 specificity pocket of trypsin-like serine proteases, which preferentially binds to basic amino acids. The other residues of the aeruginosin molecule occupy and interact with other subsites (S2, S3, etc.) of the enzyme's active site, leading to a stable enzyme-inhibitor complex and blocking substrate access.
Figure 1: Simplified diagram illustrating the competitive inhibition of a serine protease by an aeruginosin.
Biosynthesis
Aeruginosins are synthesized by large, multienzyme complexes called nonribosomal peptide synthetases (NRPS).[11][12] The biosynthesis is encoded by a dedicated gene cluster, often referred to as the aer cluster. The assembly line-like process involves a series of modules, each responsible for the incorporation and modification of a specific building block.
Figure 2: Generalized workflow for the nonribosomal peptide synthetase (NRPS) biosynthesis of aeruginosins.
Experimental Protocols
Isolation and Purification
A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is outlined below.
Figure 3: A typical experimental workflow for the isolation and purification of aeruginosins.
-
Extraction: Lyophilized cyanobacterial cells are extracted with an aqueous methanol solution (e.g., 50-75% methanol).[13][14]
-
Initial Fractionation: The crude extract is subjected to reversed-phase medium-pressure liquid chromatography (MPLC) on a C18 stationary phase.[13]
-
Size Exclusion Chromatography: Fractions containing aeruginosins (identified by preliminary analysis such as LC-MS) are further purified by gel filtration chromatography using a Sephadex LH-20 column.[13]
-
Final Purification: The final purification to obtain individual aeruginosin congeners is achieved by reversed-phase high-performance liquid chromatography (HPLC).[6]
Structure Elucidation
The structures of purified aeruginosins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.[13] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in sequencing the peptide backbone.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are employed to elucidate the detailed chemical structure, including the stereochemistry of the amino acid residues.[6][7][15]
-
Chiral Analysis: The absolute configuration of the amino acid residues is often determined by Marfey's method, which involves derivatization of the acid hydrolysate of the peptide followed by chiral HPLC analysis.[6]
Enzymatic Assays
The inhibitory activity of aeruginosins against serine proteases is typically assessed using a chromogenic substrate assay.
-
Reaction Mixture: The assay is performed in a suitable buffer and contains the target enzyme (e.g., trypsin, thrombin) and the aeruginosin at various concentrations.
-
Incubation: The enzyme and inhibitor are pre-incubated to allow for binding.
-
Substrate Addition: A chromogenic substrate specific for the enzyme is added to initiate the reaction.
-
Detection: The rate of substrate cleavage is monitored by measuring the change in absorbance of the released chromophore over time using a spectrophotometer or plate reader.
-
IC50 Determination: The concentration of the aeruginosin that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[1][2]
Conclusion and Future Perspectives
The aeruginosin family of natural products represents a rich source of potent and, in some cases, selective serine protease inhibitors. Their structural diversity and amenability to chemical synthesis make them attractive lead compounds for the development of novel therapeutics for a variety of diseases, including thrombosis and cancer. Future research in this area will likely focus on the discovery of new aeruginosin variants with enhanced potency and selectivity, the elucidation of their detailed structure-activity relationships, and the exploration of their therapeutic potential in preclinical and clinical studies.
References
- 1. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Deep Dive into Aeruginosins
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aeruginosins, a diverse family of linear tetrapeptides primarily produced by cyanobacteria, have garnered significant attention in the scientific community for their potent inhibitory activity against serine proteases. This in-depth technical guide serves as a comprehensive resource on the structure-activity relationship (SAR) of aeruginosins, providing a foundation for future research and development of novel therapeutics. By dissecting their chemical architecture and correlating it with their biological functions, we can unlock the potential of these fascinating natural products.
Core Principles of Aeruginosin Bioactivity
The fundamental structure of aeruginosins typically consists of four key moieties: an N-terminal hydrophobic acid, a second hydrophobic amino acid, a central and characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) core, and a C-terminal basic amino acid derivative.[1][2][3][4] The remarkable structural diversity within the aeruginosin family arises from variations in each of these positions, leading to a wide spectrum of inhibitory potencies and selectivities against different serine proteases.[3][5]
Quantitative Structure-Activity Relationship Data
The inhibitory potency of aeruginosins is most commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against target proteases. The following tables summarize the available quantitative data for a selection of aeruginosins, providing a comparative overview of their bioactivity.
Table 1: Serine Protease Inhibition by Aeruginosins (IC50 Values)
| Aeruginosin Variant | Target Enzyme | IC50 (nM) | Reference |
| Suomilide | Human Trypsin-1 | 104 | [6] |
| Suomilide | Human Trypsin-2 | 4.7 | [6] |
| Suomilide | Human Trypsin-3 | 11.5 | [6] |
| Varlaxin 1046A | Porcine Trypsin | 14 | |
| Varlaxin 1022A | Porcine Trypsin | 740 | |
| Varlaxin 1046A | Human Trypsin-2 | 0.62 - 3.6 | |
| Varlaxin 1046A | Human Trypsin-3 | 0.62 - 3.6 | |
| Varlaxin 1022A | Human Trypsin-2 | 97 - 230 | |
| Varlaxin 1022A | Human Trypsin-3 | 97 - 230 | |
| Aeruginosin TR642 | Trypsin | 3800 | [4] |
| Aeruginosin TR642 | Thrombin | 850 | [4] |
| Aeruginosin 525 | Trypsin | 71710 | [5] |
| Aeruginosin 525 | Thrombin | 590 | [5] |
| Aeruginosin 103-A | Thrombin | 9000 (µg/mL) | [7] |
Table 2: Cytotoxicity of Aeruginosins (IC50 Values)
| Aeruginosin Variant | Cell Line | IC50 (µM) | Reference |
| Aeruginosin-865 | Mouse Fibrosarcoma (WEHI-13VAR) | 100 - 200 | [8] |
| Aeruginosin-865 | Normal Mouse Fibroblasts (NIH/3T3) | > 200 | [8] |
| Aeruginosin-865 | Normal Hepatocytes (AML) | No significant cytotoxicity | |
| Aeruginosin-865 | Liver Tumor Cells (Hepa) | No significant cytotoxicity | |
| Aeruginosin-865 | Kidney Tumor Cells (Renca) | No significant cytotoxicity |
Key Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Serine Protease (Thrombin and Trypsin) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of aeruginosins against thrombin and trypsin using a chromogenic substrate.
Materials:
-
Purified thrombin or trypsin
-
Chromogenic substrate specific for the enzyme (e.g., S-2238 for thrombin, BAPNA for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.2)
-
Aeruginosin compound of interest, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the aeruginosin compound in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the enzyme (thrombin or trypsin) to each well.
-
Add the different concentrations of the aeruginosin compound to the respective wells. Include a control well with the enzyme and solvent only (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
Monitor the change in absorbance over time, which corresponds to the rate of substrate hydrolysis.
-
Calculate the percentage of inhibition for each aeruginosin concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol describes a common method to assess the cytotoxicity of aeruginosins by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Target cell line cultured in 96-well plates
-
Aeruginosin compound of interest
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the aeruginosin compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the aeruginosin. Include wells with medium only (negative control) and wells with lysis buffer (positive control for maximum LDH release).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagents to each well of the new plate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each aeruginosin concentration by comparing the LDH release in treated wells to that in the control wells.
-
Determine the IC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.
Visualizing the Molecular Interactions and Pathways
To better understand the mechanisms of action of aeruginosins, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Aeruginosins' inhibition of the coagulation cascade.
Figure 2: Inhibition of the NF-κB signaling pathway by Aeruginosin-865.
References
- 1. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 3. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. actavet.vfu.cz [actavet.vfu.cz]
Methodological & Application
Application Notes and Protocols for the Isolation of Aeruginosin 103-A from Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of Aeruginosin 103-A, a potent thrombin inhibitor, from the cyanobacterium Microcystis viridis. The methodologies described are compiled from established procedures for the extraction and purification of aeruginosin-class peptides.
Introduction to this compound
Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Nodularia.[1][2][3] this compound was first isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103).[4] Its structure as a linear peptide has been elucidated, and it has been identified as an inhibitor of thrombin, with an IC50 of 9.0 µg/mL.[4] The core structure of aeruginosins typically includes the unusual amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi). These compounds are of significant interest to the pharmaceutical industry due to their potential as serine protease inhibitors.
Overview of the Isolation Workflow
The isolation of this compound from Microcystis viridis is a multi-step process that begins with the cultivation and harvesting of the cyanobacterial biomass. This is followed by extraction of the target compound and a series of chromatographic purification steps to isolate this compound from other cellular components and related metabolites.
Caption: General workflow for the isolation and characterization of this compound.
Experimental Protocols
Cultivation of Microcystis viridis (NIES-103)
This protocol is based on the recommended culture conditions for the NIES-103 strain.
Materials:
-
Microcystis viridis (NIES-103) starter culture
-
MA (Microcystis aeruginosa) medium
-
Sterile culture flasks or photobioreactor
-
Light source (fluorescent lamps)
-
Incubator or temperature-controlled room
Protocol:
-
Prepare sterile MA medium according to the standard formulation.
-
Inoculate the fresh MA medium with the Microcystis viridis (NIES-103) starter culture.
-
Incubate the culture at 25°C.
-
Provide illumination at an intensity of 13-16 µmol photons/m²/sec with a 10-hour light to 14-hour dark cycle.
-
Continue cultivation until the culture reaches the late exponential growth phase. This can be monitored by measuring the optical density at 750 nm.[5]
-
Harvest the cyanobacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).[5]
-
Freeze the cell pellet and lyophilize to obtain a dry cell mass. Store the lyophilized biomass at -20°C until extraction.
Extraction of this compound
This protocol is adapted from methods used for the extraction of aeruginosins from Microcystis bloom material.[2]
Materials:
-
Lyophilized Microcystis viridis biomass
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Large extraction vessel
-
Rotary evaporator
Protocol:
-
For every 100 g of lyophilized cell mass, add 800 mL of a 7:3 (v/v) methanol:water solution.
-
Stir the suspension at room temperature for 4-6 hours.
-
Separate the biomass from the solvent by centrifugation or filtration.
-
Repeat the extraction process on the biomass pellet two more times with fresh solvent.
-
Pool the supernatants from all three extractions.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the methanol.
-
Lyophilize the remaining aqueous solution to yield a dry crude extract.
Purification of this compound
This multi-step purification protocol is based on established methods for separating aeruginosin congeners.[1][2]
Step 1: Reversed-Phase Flash Chromatography
-
Column: Octadecyl-silica (C18) flash column.
-
Equilibration: Equilibrate the column with 100% water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute with a stepwise or linear gradient of increasing methanol concentration in water. For example, start with 10% MeOH in water and increase to 100% MeOH.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing aeruginosins.
-
Pooling and Concentration: Pool the aeruginosin-containing fractions and concentrate using a rotary evaporator.
Step 2: Size-Exclusion Chromatography
-
Column: Sephadex LH-20 column.
-
Mobile Phase: Methanol.
-
Sample Loading: Dissolve the concentrated fraction from the previous step in methanol and load it onto the column.
-
Elution: Elute with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for the presence of the target compound. This step helps in separating compounds based on their size and removing pigments and lipids.
-
Pooling and Concentration: Pool the relevant fractions and concentrate.
Step 3: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column: A semi-preparative or preparative C18 HPLC column (e.g., ODS).
-
Mobile Phase: A binary gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A shallow linear gradient is often effective. For example, 20% to 70% acetonitrile over 10 minutes or a similarly slow gradient to resolve closely related aeruginosins.
-
Detection: Monitor the elution profile at 224 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time (determined from analytical runs if available).
-
Purity Check and Final Product: Verify the purity of the collected fraction using analytical HPLC-MS. Lyophilize the pure fraction to obtain this compound as a solid.
Data Presentation
The following tables summarize key quantitative data relevant to the isolation and characterization of this compound.
| Parameter | Value | Reference |
| Producing Organism | Microcystis viridis (NIES-103) | [Kodani et al., 1998][4] |
| Culture Medium | MA Medium | [NIES Database] |
| Culture Temperature | 25°C | [NIES Database] |
| Light Intensity | 13-16 µmol photons/m²/sec | [NIES Database] |
| Photoperiod | 10h Light : 14h Dark | [NIES Database] |
Table 1: Cultivation Parameters for Microcystis viridis (NIES-103).
| Parameter | Value | Reference |
| Extraction Solvent | 7:3 Methanol:Water | [Carmeli et al., 2024][2] |
| Initial Purification | Reversed-Phase (C18) Flash Chromatography | [Carmeli et al., 2024][2] |
| Intermediate Purification | Size-Exclusion (Sephadex LH-20) | [Elkobi-Peer et al., 2011][1] |
| Final Purification | Reversed-Phase HPLC | [Kodani et al., 1998][4] |
Table 2: Summary of Extraction and Purification Methods.
| Parameter | Value | Reference |
| UV Maximum (λmax) | 224 nm | [Kurmayer et al., 2023] |
| Molar Extinction Coefficient (ε) | 11,600 M⁻¹cm⁻¹ (as aeruginosin equivalents) | [Kurmayer et al., 2023] |
| Biological Activity (IC50) | 9.0 µg/mL (against Thrombin) | [Kodani et al., 1998][4] |
Table 3: Physicochemical and Biological Activity Data for this compound.
Biosynthesis of Aeruginosins
Aeruginosins are synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The 'aer' gene cluster encodes the multienzyme complex responsible for the assembly of the peptide chain from amino acid and other precursors. A key step in the biosynthesis is the formation of the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety.
References
- 1. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Aeruginosin 103-A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria, such as those from the genera Microcystis and Planktothrix.[1][2] These peptides are of significant interest due to their bioactivity, particularly as potent inhibitors of serine proteases like trypsin and thrombin.[3][4] Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a known thrombin inhibitor with an IC50 of 9.0 µg/mL.[5] The characteristic structure of aeruginosins includes an unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is central to their biological activity.[1][2]
This application note provides a detailed protocol for the purification of this compound from cyanobacterial biomass using High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for aeruginosin family peptides and is intended to guide researchers in obtaining a high-purity product for further study.
Principle
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying aeruginosins. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used in the column, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is passed through it. Peptides like this compound are loaded onto the column in a low-concentration organic mobile phase and adhere to the stationary phase. By gradually increasing the concentration of the organic solvent (a gradient), the bound peptides are eluted in order of increasing hydrophobicity. Acid modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and resolution by ion-pairing with the peptides. Detection is typically performed using a UV detector, as peptides absorb light in the UV range (around 220-230 nm), or by mass spectrometry for identification.
Experimental Protocol
This protocol outlines the steps from the extraction of aeruginosins from cyanobacterial cells to their purification by RP-HPLC.
1. Materials and Reagents
-
Biomass: Freeze-dried cell mass of Microcystis viridis or other aeruginosin-producing cyanobacteria.
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Ultrapure water (Milli-Q or equivalent)
-
-
Mobile Phase Additives:
-
Trifluoroacetic acid (TFA, HPLC grade) or Formic acid (FA, LC-MS grade)
-
-
Equipment:
-
Homogenizer or sonicator
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or similar)
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector. A mass spectrometer (MS) detector is recommended for fraction identification.
-
Reversed-phase HPLC column (C18)
-
Fraction collector
-
Rotary evaporator or lyophilizer
-
2. Sample Preparation: Extraction from Biomass
-
Weigh 2–5 mg of freeze-dried cyanobacterial biomass into a microcentrifuge tube.[6]
-
Add 1 mL of 50% aqueous methanol (v/v) to the tube.[6]
-
Vortex thoroughly and sonicate the sample on ice to ensure complete cell lysis and extraction of peptides.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
3. HPLC Purification
-
System Equilibration: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B) until a stable baseline is achieved.
-
Injection: Inject the filtered extract onto the HPLC column. The injection volume may vary (typically 20-100 µL) depending on the concentration of the extract.
-
Elution Gradient: Run a linear gradient to elute the bound peptides. The specific gradient will depend on the column and system used (see tables below for examples). A common approach is to increase the concentration of acetonitrile over time.[6][7]
-
Detection and Fraction Collection: Monitor the elution profile at 224 nm, which is a suitable wavelength for aeruginosins.[7] Collect fractions corresponding to the peaks of interest using a fraction collector. Aeruginosin variants can present as isomers with identical masses but different retention times.[6]
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of this compound. The presence of the Choi-immonium ion ([M+H]+ 140 or 122) in the fragmentation pattern is a key indicator of aeruginosins.[6]
-
Pool the pure fractions.
-
Remove the HPLC solvents using a rotary evaporator or by lyophilization to obtain the purified peptide.
-
Data Presentation: HPLC System Parameters
The following tables summarize HPLC and UPLC (Ultra-High-Performance Liquid Chromatography) conditions reported for the analysis and purification of aeruginosins. Method 1 is a standard HPLC protocol, while Method 2 is a faster UPLC method suitable for analytical purposes or rapid screening.[6][7]
Table 1: HPLC Purification Parameters (Method 1)
| Parameter | Value | Reference |
| Column | LiChrospher 100 C18 (250 x 4 mm, 5 µm) | [6] |
| Mobile Phase A | Water + 0.05% TFA | [6] |
| Mobile Phase B | Acetonitrile + 0.05% TFA | [6] |
| Gradient | 20% to 50% B over 45 minutes | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Column Temperature | 30 °C | [6] |
| Detection | UV, Wavelength dependent on specific aeruginosin | [6] |
Table 2: UPLC Analysis Parameters (Method 2)
| Parameter | Value | Reference |
| Column | BEH C18 (100 x 2.1 mm, 1.7 µm) | [7] |
| Mobile Phase A | Water + 0.1% Formic Acid | [7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [7] |
| Gradient | 20% to 70% B over 10 minutes | [7] |
| Flow Rate | Not Specified | [7] |
| Column Temperature | 40 °C | [7] |
| Detection | UV (224 nm), ESI-MS | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Purification.
References
- 1. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]
Application Note: Quantitative Analysis of Aeruginosin 103-A using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Aeruginosin 103-A, a potent thrombin inhibitor, in cyanobacterial extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in natural product chemistry, toxicology, and pharmacology who are investigating the bioactivity and distribution of this cyanotoxin. The protocol covers sample preparation, LC-MS/MS parameters, and data analysis. Additionally, this document includes a visual representation of the experimental workflow and the inhibitory mechanism of this compound on the blood coagulation cascade.
Introduction
Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria. This compound, isolated from Microcystis viridis (NIES-103), has been identified as a thrombin inhibitor, making it a compound of interest for drug discovery and a potential concern for water safety.[1] Accurate and sensitive quantification of this compound is crucial for toxicological assessments and for understanding its ecological role. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex biological matrices.
The core structure of aeruginosins features the unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is a key determinant of their biological activity.[2] Tandem mass spectrometry of aeruginosins often yields characteristic fragment ions corresponding to this Choi group, such as m/z 140.1 and 122.1, which can be used as diagnostic markers.[3]
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Analyte Properties
| Compound Name | Chemical Formula | Molecular Weight (Da) | Monoisotopic Mass [M+H]⁺ (Da) |
| This compound | C₃₅H₄₈N₆O₈ | 680.803 | 681.3606 |
Table 2: Predicted LC-MS/MS Parameters for this compound
Note: The following MRM transitions and collision energies are predicted based on the structure of this compound and common peptide fragmentation patterns. Optimization of these parameters on the specific instrument is recommended for optimal performance.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Dwell Time (ms) | Collision Energy (eV) |
| 681.4 | 140.1 | Choi immonium ion | 50 | 35 |
| 681.4 | 122.1 | Choi immonium ion - H₂O | 50 | 40 |
| 681.4 | 163.1 | Tyr immonium ion | 50 | 30 |
| 681.4 | 488.3 | [M+H - Tyr - H₂O]⁺ | 50 | 25 |
Experimental Protocols
Sample Preparation from Cyanobacterial Biomass
This protocol is adapted from general methods for the extraction of cyanopeptides from Microcystis species.[3][4]
Materials:
-
Lyophilized cyanobacterial cells (Microcystis viridis)
-
80% Methanol (LC-MS grade) in ultrapure water
-
Glass microfiber filters (e.g., Whatman GF/C)
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) C18 cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Harvest cyanobacterial cells from culture by filtration through a glass microfiber filter.
-
Lyophilize the cell biomass until completely dry.
-
Weigh 10 mg of lyophilized cell material into a microcentrifuge tube.
-
Add 1 mL of 80% aqueous methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in a bath sonicator.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 4-8) on the cell pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 20% methanol.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 3 mL of 20% aqueous methanol to remove polar impurities.
-
Elute the analyte with 3 mL of 80% aqueous methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Filter the final sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Instrument dependent, optimize for best signal.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Inhibition of the blood coagulation cascade by this compound.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Methods for Cyanobacterial Cell Lysis and Toxin (Microcystin-LR) Extraction Using Chromatographic and Mass Spectrometric Analyses [eeer.org]
Application Note and Protocol: Thrombin Inhibition Assay for Aeruginosin 103-A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade by converting fibrinogen to fibrin, leading to the formation of a blood clot. Dysregulation of thrombin activity is implicated in various thrombotic disorders, making it a key target for anticoagulant therapies. Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria that are known to inhibit serine proteases.[1][2][3] Aeruginosin 103-A, isolated from the cyanobacterium Microcystis viridis, has been identified as an inhibitor of thrombin.[4][5][6] This document provides a detailed protocol for assessing the inhibitory activity of this compound against human thrombin using a chromogenic substrate-based assay.
Principle of the Assay
The thrombin inhibition assay is a colorimetric method used to measure the enzymatic activity of thrombin. The assay utilizes a synthetic chromogenic substrate that is specifically cleaved by thrombin, releasing a yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the thrombin activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor such as this compound, the activity of thrombin is reduced, leading to a decrease in the rate of pNA release. The inhibitory potential of the compound is determined by measuring the reduction in color development compared to an uninhibited control.
Data Presentation
The inhibitory activity of this compound against various serine proteases has been previously determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Enzyme | This compound IC50 (µg/mL) |
| Thrombin | 9.0[4][5][6] |
| Trypsin | 51.0[5] |
| Plasmin | 68.0[5] |
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for the simultaneous analysis of multiple samples.
Materials and Reagents
-
Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)
-
Chromogenic thrombin substrate (e.g., Chromogenix S-2238™, DiaPharma, or equivalent)
-
Tris-HCl buffer (50 mM, pH 8.3, containing 100 mM NaCl and 0.1% BSA)
-
This compound (to be prepared in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette and sterile pipette tips
-
Incubator set to 37°C
Reagent Preparation
-
Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in Tris-HCl buffer to a final concentration of 1 U/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Thrombin Solution: On the day of the experiment, dilute the thrombin stock solution with Tris-HCl buffer to the desired working concentration (e.g., 0.1 U/mL).
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in sterile, deionized water according to the manufacturer's instructions (e.g., 1 mM).
-
Working Substrate Solution: Dilute the substrate stock solution with Tris-HCl buffer to the final working concentration (e.g., 0.2 mM).
-
This compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 1 mg/mL).
-
Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup: Add 20 µL of Tris-HCl buffer to the blank wells. Add 20 µL of the different dilutions of this compound to the inhibitor wells. Add 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the inhibitor wells) to the control wells.
-
Enzyme Addition: Add 160 µL of the working thrombin solution to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the working substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
Data Analysis
-
Calculate the rate of reaction (V): Determine the rate of the enzymatic reaction (change in absorbance per minute, ΔA/min) for each well by using the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: Percentage Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Thrombin Inhibition Signaling Pathway
Caption: Mechanism of Thrombin Inhibition by this compound.
Experimental Workflow for Thrombin Inhibition Assay
Caption: Step-by-step workflow for the thrombin inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of Aeruginosin 103-A: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro assessment of Aeruginosin 103-A, a linear peptide isolated from the freshwater cyanobacterium Microcystis viridis.[1] this compound belongs to the aeruginosin family of natural products, which are recognized as potent inhibitors of serine proteases.[2][3][4] These compounds are of significant interest to researchers in drug development for their potential therapeutic applications in conditions such as thrombosis. This guide is intended for researchers, scientists, and drug development professionals investigating the bioactivity of this compound.
Biological Activity and Data Presentation
This compound has been identified as an inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] The aeruginosin family of compounds is known to inhibit a range of serine proteases, including trypsin, with varying potencies.[2][3][5] The inhibitory activity is a critical parameter for evaluating the therapeutic potential of these molecules.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 Value | Source Organism | Reference |
| This compound | Thrombin | 9.0 µg/mL | Microcystis viridis | [1] |
| Suomilide | Trypsin-2 | 4.7 nM | Nodularia sphaerocarpa | [6] |
| Suomilide | Trypsin-3 | 11.5 nM | Nodularia sphaerocarpa | [6] |
| Suomilide | Trypsin-1 | 104 nM | Nodularia sphaerocarpa | [6] |
| Varlaxin 1046A | Human Trypsins | 0.62–3.6 nM | Nostoc sp. | [5] |
| Varlaxin 1022A | Human Trypsins | 97–230 nM | Nostoc sp. | [5] |
| Aeruginosin KT688 | Trypsin | 2.38 µM | Microcystis sp. | [7] |
| Aeruginosin KT718 | Trypsin | 1.43 µM | Microcystis sp. | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate assessment of this compound's activity.
Thrombin Inhibition Assay (Chromogenic)
This protocol is designed to determine the inhibitory effect of this compound on human alpha-thrombin activity using a chromogenic substrate.
Materials:
-
Human alpha-thrombin (purified)
-
Chromogenic thrombin substrate (e.g., β-Ala-Gly-Arg-p-nitroanilide)[8]
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, add 80 µL of diluted plasma sample (1:2 with physiological saline).[6]
-
Add various concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Add 80 µL of the thrombin substrate (e.g., 1.5 mg/mL) to each well.[6]
-
Initiate the reaction by adding 80 µL of human alpha-thrombin solution (e.g., 3 NIH/ml) to each well.[6]
-
Immediately measure the change in absorbance at 405 nm kinetically for a defined period (e.g., 5-10 minutes) at 37°C. The release of p-nitroaniline (pNA) results in a yellow color.[9]
-
The rate of reaction is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trypsin Inhibition Assay (Chromogenic)
This protocol outlines a method to assess the inhibitory potential of this compound against trypsin using Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) as a substrate.
Materials:
-
Bovine or human trypsin
-
Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA)
-
Triethanolamine buffer (e.g., 200 mM Triethanolamine, 20 mM CaCl2, pH 7.8 at 25°C)
-
This compound (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a working solution of BAPNA in the assay buffer.
-
In a 96-well plate, add the following to respective wells:
-
Blank: Buffer only.
-
Control (Uninhibited): Trypsin solution and buffer.
-
Test (Inhibited): Trypsin solution, various concentrations of this compound, and buffer.
-
-
Pipette the reagents into the wells, for a final volume of, for example, 200 µL. A suggested setup is 160 µL of buffer, 20 µL of trypsin, and 20 µL of inhibitor or vehicle.[5]
-
Mix by gentle agitation and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the BAPNA substrate solution to all wells (e.g., 100 µL).
-
Immediately record the increase in absorbance at 405 nm for approximately 5 minutes.[5]
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC50 value as described in the thrombin inhibition assay.
Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) from cells to assess the cytotoxic potential of this compound.
Materials:
-
A suitable cell line (e.g., human fibroblasts, cancer cell lines)
-
Cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing lysis solution, reaction buffer, and substrate mix)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate overnight.[10]
-
Treat the cells with various concentrations of this compound and appropriate vehicle controls. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis solution provided in the kit).
-
Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each concentration of this compound using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cytotoxicity against the logarithm of the inhibitor concentration.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the biological pathways and experimental workflows relevant to the in vitro testing of this compound.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Caption: Simplified pathway of protein digestion by trypsin and its potential inhibition.
Caption: General experimental workflow for serine protease inhibition assays.
References
- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 4. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Enzymatic Assay of Aprotinin [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Chemical Synthesis of Aeruginosin 103-A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of Aeruginosin 103-A, a natural product exhibiting potent thrombin inhibitory activity. The synthesis is based on a convergent strategy involving the preparation of key building blocks followed by their sequential coupling. This application note is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in the laboratory-scale preparation of this compound and its analogs.
Introduction
Aeruginosins are a family of linear tetrapeptides produced by cyanobacteria, characterized by the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) core structure. This compound, isolated from Microcystis viridis, has demonstrated significant inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade, making it an attractive target for the development of novel antithrombotic agents.[1] The total synthesis of this compound presents a considerable challenge due to the presence of multiple stereocenters and the unusual 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-terminal moiety. This protocol outlines a feasible synthetic route, drawing upon established methods for the synthesis of related aeruginosin analogs.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound is outlined below. The molecule is disconnected into four key building blocks: N-terminally protected L-p-hydroxyphenyllactic acid (L-Hpla), protected D-Tyrosine (D-Tyr), the central 2-carboxy-6-hydroxyoctahydroindole (Choi) core, and the C-terminal 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) fragment.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section details the synthetic protocols for the key building blocks and their assembly into this compound.
Synthesis of the Protected Choi Core (7)
The synthesis of the 2-carboxy-6-hydroxyoctahydroindole (Choi) core is a critical step and can be achieved through a multi-step sequence starting from a protected L-tyrosine derivative. A previously reported method for a similar aeruginosin synthesis can be adapted for this purpose.[2]
Table 1: Synthesis of the Protected Choi Core
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Birch Reduction | L-Tyrosine derivative, Li, NH₃ (l), EtOH, -78 °C | 85 |
| 2 | Silyl Protection | Diene, TIPSOTf, 2,6-lutidine, CH₂Cl₂, 0 °C | 95 |
| 3 | Dihydroxylation | TIPS-protected diene, OsO₄, NMO, THF/H₂O | 92 |
| 4 | Oxidative Cleavage | Diol, NaIO₄, THF/H₂O | 90 |
| 5 | Reductive Amination | Aldehyde, NH₂OH·HCl, pyridine; then H₂, Pd/C | 75 |
| 6 | Boc Protection | Amine, Boc₂O, Et₃N, CH₂Cl₂ | 98 |
| 7 | Esterification | Carboxylic acid, MeOH, H₂SO₄ (cat.) | 95 |
Protocol:
-
Birch Reduction: To a solution of the L-tyrosine derivative in a mixture of liquid ammonia and ethanol at -78 °C, lithium metal is added portion-wise until a persistent blue color is observed. The reaction is quenched with ammonium chloride and the product is extracted.
-
Silyl Protection: The resulting diene is dissolved in dichloromethane and treated with triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,6-lutidine at 0 °C to protect the hydroxyl group.
-
Dihydroxylation: The TIPS-protected diene is subjected to dihydroxylation using a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) as the co-oxidant in a mixture of THF and water.
-
Oxidative Cleavage: The diol is cleaved using sodium periodate in a THF/water mixture to yield the corresponding aldehyde.
-
Reductive Amination: The aldehyde is first converted to the oxime using hydroxylamine hydrochloride in pyridine, followed by catalytic hydrogenation over palladium on carbon to afford the primary amine.
-
Boc Protection: The amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate and triethylamine in dichloromethane.
-
Esterification: The carboxylic acid is esterified to the methyl ester using methanol and a catalytic amount of sulfuric acid.
Synthesis of the Protected Aeap Precursor
The synthesis of the unique 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-terminal fragment is a key challenge. A plausible route starts from a suitably protected piperidine derivative.
Table 2: Proposed Synthesis of the Protected Aeap Precursor
| Step | Reaction | Reagents and Conditions | Estimated Yield (%) |
| 1 | Asymmetric Dihydroxylation | N-Boc-2,3-dehydropiperidine, AD-mix-β | 85 |
| 2 | Selective Protection | Diol, TBSCl, imidazole | 90 |
| 3 | Alkylation | Alcohol, NaH, EtI | 80 |
| 4 | Deprotection | Silyl ether, TBAF | 95 |
| 5 | Oxidation | Alcohol, DMP | 90 |
| 6 | Amidation | Aldehyde, NH₃, I₂ | 70 |
| 7 | Guanidinylation | Amine, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 85 |
Protocol:
-
Asymmetric Dihydroxylation: N-Boc-2,3-dehydropiperidine is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the two hydroxyl groups with the desired stereochemistry.
-
Selective Protection: The primary hydroxyl group is selectively protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole.
-
Alkylation: The remaining secondary hydroxyl group is alkylated to the ethyl ether using sodium hydride and ethyl iodide.
-
Deprotection: The TBS protecting group is removed using tetrabutylammonium fluoride (TBAF).
-
Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP).
-
Amidation: The aldehyde is converted to the primary amide via the intermediate nitrile, which is formed and subsequently hydrolyzed in a one-pot procedure using ammonia and iodine.
-
Guanidinylation: The primary amine of the piperidine (after Boc deprotection) is treated with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to install the protected guanidine group.
Assembly of the Tetrapeptide
The final assembly of this compound involves sequential peptide couplings followed by global deprotection.
Caption: Workflow for the assembly of this compound.
Table 3: Peptide Coupling and Deprotection Steps
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Dipeptide Formation | Protected L-Hpla, Protected D-Tyr, HATU, DIPEA, DMF | 85 |
| 2 | Tripeptide Formation | Dipeptide, Protected Choi, EDC, HOBt, DMF | 80 |
| 3 | Tetrapeptide Formation | Tripeptide, Protected Aeap, PyBOP, DIPEA, DMF | 75 |
| 4 | Global Deprotection | Tetrapeptide, TFA/CH₂Cl₂ | 70 |
Protocol:
-
Dipeptide Formation: The protected L-Hpla is activated with HATU in the presence of DIPEA and coupled with the protected D-Tyr in DMF.
-
Tripeptide Formation: The resulting dipeptide is deprotected at the C-terminus and coupled with the protected Choi building block using EDC and HOBt as coupling reagents.
-
Tetrapeptide Formation: The tripeptide is deprotected at the C-terminus and coupled with the protected Aeap fragment using PyBOP and DIPEA.
-
Global Deprotection: All protecting groups (Boc, TIPS, etc.) are removed simultaneously using a solution of trifluoroacetic acid in dichloromethane to yield the final product, this compound. The crude product is then purified by preparative HPLC.
Data Presentation
Table 4: Summary of Key Intermediate and Final Product Characterization
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (Key Signals, δ ppm) |
| Protected Choi | C₂₄H₄₃NO₅Si | 453.29 | 454.30 | 7.2-6.8 (aromatic), 4.5 (CH-O), 3.7 (ester), 1.1 (TIPS) |
| Protected Aeap | C₂₁H₃₈N₄O₅ | 442.28 | 443.29 | 4.2 (CH-O), 3.5 (CH₂-N), 1.5 (Boc), 1.2 (ethyl) |
| This compound | C₃₅H₄₈N₆O₈ | 684.35 | 685.36 | 7.1-6.7 (aromatic), 4.8-4.2 (α-H), 3.8 (CH-O), 1.2 (ethyl) |
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The described route, while challenging, is based on established synthetic transformations and provides a roadmap for the preparation of this potent thrombin inhibitor. The modular nature of the synthesis also allows for the preparation of analogs for structure-activity relationship studies, which could lead to the development of new and improved antithrombotic drugs. Researchers are encouraged to adapt and optimize the proposed conditions to suit their specific laboratory settings.
References
Solid-Phase Peptide Synthesis of Aeruginosin Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of natural peptides, primarily isolated from cyanobacteria, that have garnered significant interest in the scientific community due to their potent inhibitory activity against serine proteases, such as thrombin and trypsin.[1] These proteases play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Consequently, the development of synthetic aeruginosin analogs presents a promising avenue for the discovery of novel therapeutic agents for a range of diseases, including thrombotic disorders and cancer.
The core structure of most aeruginosins features the unique and complex bicyclic amino acid, 2-carboxy-6-hydroxyoctahydroindole (Choi), which is crucial for their biological activity.[2][3][4] The synthesis of these complex peptides, particularly the incorporation of the Choi moiety and other non-proteinogenic amino acids, presents a significant chemical challenge. Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the systematic assembly of these intricate molecules, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of aeruginosin analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. It is intended to serve as a comprehensive guide for researchers in academia and industry who are engaged in the design, synthesis, and evaluation of novel serine protease inhibitors.
Data Presentation: Biological Activity of Aeruginosin Analogs
The inhibitory potency of aeruginosin analogs is a critical parameter for their evaluation as potential drug candidates. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of natural and synthetic aeruginosin analogs against the serine proteases thrombin and trypsin.
| Aeruginosin Analog | Target Enzyme | IC50 (nM) | Source |
| Aeruginosin 298-A | Thrombin | - | [1] |
| Trypsin | - | [1] | |
| Suomilide | Human Trypsin-1 | 104 | |
| Human Trypsin-2 | 4.7 | ||
| Human Trypsin-3 | 11.5 | ||
| Varlaxin 1046A | Human Trypsin-1 | 3.6 | |
| Human Trypsin-2 | 0.62 | ||
| Human Trypsin-3 | 0.85 | ||
| Varlaxin 1022A | Human Trypsin-1 | 230 | |
| Human Trypsin-2 | 97 | ||
| Human Trypsin-3 | 110 |
Note: A dash (-) indicates that the specific IC50 value was not provided in the cited literature, although inhibitory activity was reported.
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of linear aeruginosin analogs using Fmoc chemistry. These procedures can be adapted and optimized for automated synthesizers.
Materials and Equipment
-
Resins: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).
-
Fmoc-protected amino acids: Standard proteinogenic amino acids and non-proteinogenic amino acids, including a protected Choi derivative.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N-methylpyrrolidone (NMP), Methanol (MeOH), Diethyl ether.
-
Coupling Reagents: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or N,N'-Diisopropylcarbodiimide (DIC).
-
Additives: 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H2O), and/or 1,2-ethanedithiol (EDT).
-
Equipment: Solid-phase synthesis vessel, shaker, nitrogen bubbling system, filtration apparatus, rotary evaporator, lyophilizer, analytical and preparative High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS).
Protocol 1: Resin Preparation and Swelling
-
Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF using a filtration apparatus.
Protocol 2: Fmoc-Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 4: Repetitive Cycles of Deprotection and Coupling
Repeat Protocol 2 (Fmoc-Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid in the desired aeruginosin analog sequence.
Protocol 5: Final Fmoc-Deprotection
After the final amino acid has been coupled, perform one last Fmoc-deprotection step as described in Protocol 2.
Protocol 6: Cleavage and Side-Chain Deprotection
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v). For peptides containing tryptophan or methionine, scavengers like 1,2-ethanedithiol (EDT) can be added.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.
-
Dry the crude peptide pellet under vacuum.
Protocol 7: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the purified peptide by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final aeruginosin analog as a white powder.
Mandatory Visualizations
Mechanism of Action: Inhibition of the Coagulation Cascade
Aeruginosin analogs primarily function as inhibitors of serine proteases, with thrombin being a key target. The following diagram illustrates the simplified blood coagulation cascade and the point of inhibition by aeruginosin analogs.
Caption: Inhibition of the Coagulation Cascade by Aeruginosin Analogs.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram outlines the key steps in the solid-phase peptide synthesis of aeruginosin analogs using Fmoc chemistry.
Caption: General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis.
References
- 1. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a ring-oxygenated variant of the 2-carboxy-6-hydroxyoctahydroindole core of aeruginosin 298-A from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Applications of Aeruginosin 103-A in Anticoagulant Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria that have garnered significant interest in the field of anticoagulant research due to their potent inhibition of serine proteases involved in the blood coagulation cascade. Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis, is a notable member of this family that exhibits inhibitory activity against thrombin, a key enzyme in the final stages of blood clot formation.[1] This document provides detailed application notes and protocols for researchers investigating the anticoagulant potential of this compound and its derivatives.
Mechanism of Action
Aeruginosins, including this compound, function as serine protease inhibitors. Their mechanism of action involves non-covalent binding to the active site of proteases like thrombin, thereby blocking their enzymatic activity. The structural diversity within the aeruginosin family, particularly modifications at the C-terminal residue, significantly influences their inhibitory potency and selectivity for different coagulation factors.
Quantitative Data on Aeruginosin Activity
The inhibitory activity of this compound and other members of the aeruginosin family against key coagulation proteases is summarized in the table below. This data is essential for comparing the potency of different analogues and for designing experiments to evaluate their anticoagulant effects.
| Compound | Target Enzyme | IC50 / EC50 | Source |
| This compound | Thrombin | 9.0 µg/mL | [1] |
| Aeruginosin K139 | Thrombin | 0.66 µM (EC50) | [2] |
| Factor VIIa-sTF | ~166 µM (EC50) | [2] | |
| AER525 | Thrombin | 0.59 µM (IC50) | [3] |
| Trypsin | 71.71 µM (IC50) | [3] | |
| Suomilide | Human Thrombin | >12.5 µM (IC50) | [4] |
| Human Plasmin | 7.6 ± 2.3 nM (IC50) | [4] | |
| Human Plasma Kallikrein | 82 ± 24 nM (IC50) | [4] | |
| Human Factor Xa | 114 ± 2 nM (IC50) | [4] |
Experimental Protocols
Thrombin Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against thrombin using a fluorometric assay.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of the thrombin solution (final concentration ~1 nM) to each well.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic thrombin substrate (final concentration ~100 µM) to each well.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Prothrombin Time (PT) Assay
Materials:
-
Citrated human plasma
-
PT reagent (containing tissue factor and calcium)
-
This compound stock solution
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Test tubes
Procedure:
-
Pre-warm the PT reagent and plasma to 37°C.
-
In a test tube, mix 90 µL of plasma with 10 µL of various concentrations of this compound or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2 minutes).
-
Add 200 µL of the pre-warmed PT reagent to the tube and simultaneously start the timer.
-
Stop the timer as soon as a fibrin clot is formed.
-
Record the clotting time in seconds.
-
Compare the clotting times of samples containing this compound to the control.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation. An extended aPTT suggests inhibition of factors XII, XI, IX, VIII, X, V, II, or fibrinogen. As with the PT assay, specific data for this compound is not widely published, but the following protocol can be used for its evaluation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound stock solution
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Test tubes
Procedure:
-
Pre-warm the CaCl2 solution and plasma to 37°C.
-
In a test tube, mix 90 µL of plasma with 10 µL of various concentrations of this compound or vehicle control.
-
Add 100 µL of the aPTT reagent to the mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Add 100 µL of the pre-warmed CaCl2 solution and simultaneously start the timer.
-
Stop the timer upon the formation of a fibrin clot.
-
Record the clotting time in seconds.
-
Analyze the data by comparing the clotting times of the inhibitor-treated samples to the control.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows for the key experimental protocols.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Caption: Workflow for the Prothrombin Time (PT) Assay.
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay.
Conclusion
This compound represents a promising scaffold for the development of novel anticoagulant agents due to its demonstrated inhibitory activity against thrombin. The protocols and data presented in these application notes provide a framework for researchers to further investigate its mechanism of action and anticoagulant efficacy. Future studies should focus on obtaining detailed kinetic data, evaluating its effects on a broader range of coagulation factors, and assessing its activity in in vivo models of thrombosis. The structural diversity of the aeruginosin family also presents an opportunity for the synthesis of more potent and selective anticoagulant derivatives.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FVIIa-sTF and Thrombin Inhibitory Activities of Compounds Isolated from Microcystis aeruginosa K-139 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aeruginosin 103-A for Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosin 103-A is a linear peptide natural product isolated from the freshwater cyanobacterium Microcystis viridis.[1][2] It belongs to the aeruginosin family of serine protease inhibitors, which are characterized by a unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety.[3] this compound has been identified as a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade, making it a valuable research tool for studies related to hemostasis and thrombosis.[1] These application notes provide detailed protocols for utilizing this compound in common coagulation assays and summarize its known biochemical data.
Mechanism of Action
This compound functions as a competitive inhibitor of thrombin. Like other members of the aeruginosin family, it is believed to bind to the active site of serine proteases, thereby preventing the binding and cleavage of their natural substrates.[4] The primary target of this compound in the coagulation cascade is thrombin (Factor IIa). By inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, the final step in the formation of a stable blood clot.[5][6]
Caption: Mechanism of this compound in thrombin inhibition.
Quantitative Data
The inhibitory activity of this compound against thrombin has been quantified, providing a basis for its application in coagulation research.
| Compound | Target | Parameter | Value | Reference |
| This compound | Thrombin | IC50 | 9.0 µg/mL | [1] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Further studies are needed to determine the inhibition constant (Ki) for a more precise measure of potency.
Experimental Protocols
This compound can be utilized as a research tool in various coagulation assays to investigate its anticoagulant properties. Below are detailed protocols for Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT) assays.
Thrombin Time (TT) Assay
The Thrombin Time assay directly measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.[7][8] This assay is highly sensitive to the presence of thrombin inhibitors.[8]
Principle: Thrombin is added to platelet-poor plasma, and the time to clot formation is measured. The presence of a thrombin inhibitor like this compound will prolong the clotting time.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Thrombin reagent (bovine or human)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or buffer)
-
Control vehicle (solvent used for this compound)
-
Coagulation analyzer or a water bath and stopwatch
-
Pipettes and tips
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Pre-warm the platelet-poor plasma and thrombin reagent to 37°C.
-
In a reaction cuvette, mix 100 µL of PPP with a small volume (e.g., 5-10 µL) of either the this compound dilution or the control vehicle.
-
Incubate the mixture for a defined period (e.g., 1-2 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed thrombin reagent.
-
Start the timer immediately upon addition of the thrombin reagent.
-
Record the time until a visible fibrin clot is formed.
-
Perform each concentration in triplicate.
Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound. A dose-dependent increase in clotting time indicates thrombin inhibition.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, ellagic acid) and phospholipids are added to platelet-poor plasma, followed by calcium. The time to clot formation is measured. Inhibitors of factors in the intrinsic or common pathways, including thrombin, will prolong the aPTT.
Materials:
-
Platelet-Poor Plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
This compound stock solution
-
Control vehicle
-
Coagulation analyzer or a water bath and stopwatch
-
Pipettes and tips
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a reaction cuvette, mix 50 µL of PPP with a small volume of the this compound dilution or control vehicle.
-
Add 50 µL of the aPTT reagent and incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.
-
Start the timer immediately.
-
Record the time until clot formation.
-
Perform each concentration in triplicate.
Data Analysis: Plot the aPTT (in seconds) against the concentration of this compound. An increase in aPTT suggests inhibition of the intrinsic and/or common coagulation pathways.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Principle: Tissue factor (thromboplastin) and calcium are added to platelet-poor plasma, and the time to clot formation is measured.[9][10][11] Inhibitors of the common pathway, such as a thrombin inhibitor, will prolong the PT.
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
This compound stock solution
-
Control vehicle
-
Coagulation analyzer or a water bath and stopwatch
-
Pipettes and tips
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a reaction cuvette, mix 50 µL of PPP with a small volume of the this compound dilution or control vehicle.
-
Incubate for a short period (e.g., 1 minute) at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
Start the timer immediately.
-
Record the time until clot formation.
-
Perform each concentration in triplicate.
Data Analysis: Plot the PT (in seconds) against the concentration of this compound. A prolonged PT indicates inhibition within the common pathway.
Caption: General experimental workflow for coagulation assays.
Visualizations
Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[5][6][12] Thrombin plays a central role in the common pathway.
Caption: Simplified diagram of the coagulation cascade.
Structure of this compound
The chemical structure of this compound was elucidated using 2D NMR data.[1][2]
Caption: 2D structure of this compound.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 7. Thrombin time - Wikipedia [en.wikipedia.org]
- 8. learnhaem.com [learnhaem.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. labcorp.com [labcorp.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Aeruginosin 103-A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the biological effects of Aeruginosin 103-A, a natural peptide isolated from the cyanobacterium Microcystis viridis.[1] The protocols outlined below are designed to assess its activity as a serine protease inhibitor, its potential as an anti-cancer agent, and its anti-inflammatory properties.
Aeruginosins are a class of linear tetrapeptides known for their potent inhibition of serine proteases, such as thrombin and trypsin.[2][3][4][5] this compound, specifically, has been identified as a thrombin inhibitor.[1] This family of compounds is of significant interest for its therapeutic potential in treating diseases like thrombosis and cancer.[3][4]
Biochemical Assays: Serine Protease Inhibition
This section details the protocols to quantify the inhibitory activity of this compound against key serine proteases.
Thrombin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin. This compound has been reported to inhibit thrombin with an IC50 of 9.0 µg/mL.[1]
Protocol:
-
Materials:
-
Human α-thrombin (Sigma-Aldrich, T6884)
-
Chromogenic substrate S-2238 (Diapharma, D-S2238)
-
Tris-HCl buffer (50 mM, pH 8.3, containing 100 mM NaCl and 0.1% BSA)
-
This compound (synthesized or purified)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of human α-thrombin solution (final concentration 2 NIH units/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the chromogenic substrate S-2238 (final concentration 0.2 mM) to initiate the reaction.
-
Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Trypsin Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on trypsin, another important serine protease. Many aeruginosins show potent trypsin inhibition.[3][6]
Protocol:
-
Materials:
-
Bovine pancreatic trypsin (Sigma-Aldrich, T1426)
-
Chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (Sigma-Aldrich, B4875)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Follow the same serial dilution procedure for this compound as in the thrombin inhibition assay.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 150 µL of Tris-HCl buffer.
-
Add 10 µL of trypsin solution (final concentration 10 µg/mL).
-
Incubate at 37°C for 15 minutes.
-
Add 20 µL of L-BAPNA solution (final concentration 0.5 mM).
-
Measure the absorbance at 405 nm every minute for 10 minutes.
-
Calculate the reaction rates and determine the IC50 value as described for the thrombin assay.
-
Data Presentation: Serine Protease Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Thrombin | |
| This compound | Trypsin | |
| Positive Control (e.g., Argatroban for Thrombin) | Thrombin | |
| Positive Control (e.g., Aprotinin for Trypsin) | Trypsin |
Cell-Based Assays: Anticancer Effects
This section describes experiments to investigate the potential cytotoxic and anti-proliferative effects of this compound on cancer cell lines. While some aeruginosins have shown cytotoxic effects, others have not.[7]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Protocol:
-
Materials:
-
Cancer cell lines (e.g., PC-3M prostate cancer, T47D breast cancer, Huh7 liver cancer)[6][8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation: Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| PC-3M | This compound | 0.1 | |||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| T47D | This compound | 0.1 | |||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the invasive potential of cancer cells, a process often mediated by serine proteases.[6]
Protocol:
-
Materials:
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Matrigel (Corning)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add 1 x 10^5 cells to the upper chamber of the insert.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of stained cells in several microscopic fields.
-
Data Presentation: Cell Invasion Assay
| Cell Line | Treatment | Concentration (µM) | Number of Invading Cells (per field) | % Inhibition of Invasion |
| PC-3M | Untreated Control | - | 0 | |
| This compound | 1 | |||
| 10 | ||||
| 50 |
Anti-inflammatory Effects
This section focuses on evaluating the potential anti-inflammatory activity of this compound, as observed with other aeruginosins.[3]
Inhibition of NF-κB Signaling Pathway
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7]
Protocol:
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
NF-κB reporter plasmid (e.g., pNF-κB-Luc)
-
Transfection reagent
-
Luciferase assay system (Promega)
-
Luminometer
-
-
Procedure:
-
Transfect RAW 264.7 cells with the pNF-κB-Luc reporter plasmid.
-
After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration.
-
Data Presentation: NF-κB Luciferase Reporter Assay
| Treatment | Concentration (µM) | LPS (1 µg/mL) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| Untreated Control | - | - | 0 | |
| LPS Control | - | + | - | |
| This compound | 1 | + | ||
| 10 | + | |||
| 50 | + |
Visualizations
Caption: Overall experimental workflow for characterizing this compound.
Caption: Mechanism of serine protease inhibition assay.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. actavet.vfu.cz [actavet.vfu.cz]
- 8. mdpi.com [mdpi.com]
Application Note: Quantification of Aeruginosin 103-A in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of bioactive peptides produced by various cyanobacteria, such as Microcystis species.[1][2] These compounds exhibit a range of biological activities, with many acting as serine protease inhibitors.[2][3] Aeruginosin 103-A, isolated from Microcystis viridis, is a known inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1] Its presence in environmental water bodies, particularly during cyanobacterial blooms, raises concerns for water quality and potential impacts on aquatic ecosystems and human health. Consequently, sensitive and specific methods for the quantification of this compound are essential for environmental monitoring and risk assessment.
This application note provides a detailed protocol for the quantification of this compound in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Information
| Compound | Molecular Formula | Molecular Weight | Monoisotopic Mass [M+H]⁺ |
| This compound | C₃₅H₄₈N₆O₈ | 680.803 g/mol | 681.3606 |
| Data sourced from CyanoMetDB and PubChem.[4][5] |
Experimental Protocols
Sample Collection and Preparation
Objective: To collect and prepare water samples for the extraction of this compound.
Materials:
-
Amber glass bottles, 1 L
-
Glass fiber filters, 0.7 µm pore size
-
Filtration apparatus
-
Freeze-dryer (optional)
Protocol:
-
Collect water samples in 1 L amber glass bottles from the desired environmental source.
-
To analyze for total this compound (intracellular and extracellular), proceed directly to the cell lysis step. For separate analysis of dissolved and particulate fractions, filter the water sample through a 0.7 µm glass fiber filter.
-
Cell Lysis (for total or intracellular analysis): Subject the unfiltered water sample or the filter with retained cyanobacterial cells to three cycles of freeze-thawing to lyse the cells and release intracellular toxins.[6]
-
Following lysis, proceed to the Solid-Phase Extraction protocol.
Solid-Phase Extraction (SPE)
Objective: To extract and concentrate this compound from water samples.
Materials:
-
Oasis HLB SPE cartridges (e.g., 6 cc, 200 mg)
-
SPE manifold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated water sample (up to 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water containing 5% methanol to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound with two 3 mL aliquots of methanol containing 0.1% formic acid into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 10% methanol in water for LC-MS/MS analysis.
LC-MS/MS Quantification
Objective: To separate and quantify this compound using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 681.4 |
| Product Ion (Q3) - Quantifier | To be determined experimentally (predicted: fragments from the loss of the agmatine or Hpla side chains) |
| Product Ion (Q3) - Qualifier | To be determined experimentally (predicted: other significant fragment ions) |
| Collision Energy | To be optimized for this compound |
| Dwell Time | 100 ms |
Note on MRM Transitions: The specific product ions for this compound should be determined by direct infusion of a standard into the mass spectrometer or by analyzing a high-concentration sample in product ion scan mode. Based on the fragmentation of similar aeruginosins, likely losses include the hydroxyphenyllactic acid (Hpla) moiety and the terminal agmatine group.[3]
Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N > 3 | 0.05 µg/L |
| Limit of Quantification (LOQ) | S/N > 10 | 0.15 µg/L |
| Accuracy (% Recovery) | 80-120% | 95% |
| Precision (% RSD) | < 15% | 8% |
Table 2: Quantification of this compound in Environmental Samples (Example Data)
| Sample ID | Location | Concentration (µg/L) ± SD |
| ENV-001 | Lake A | 1.2 ± 0.1 |
| ENV-002 | River B | < LOQ |
| ENV-003 | Reservoir C | 5.7 ± 0.4 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Thrombin Inhibition Signaling Pathway
This compound inhibits thrombin, which plays a central role in the coagulation cascade and cellular signaling through Protease-Activated Receptors (PARs).
Caption: Simplified thrombin signaling and its inhibition.
Conclusion
The described SPE LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in environmental water samples. Accurate quantification is crucial for assessing the potential risks associated with cyanobacterial blooms and for informing water resource management strategies. The method's specificity, achieved through MRM, allows for reliable detection even in complex environmental matrices. Further development may include the synthesis of a certified reference standard and the expansion of the method to include other relevant aeruginosin analogues.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.uwm.edu [web.uwm.edu]
- 5. PubChemLite - this compound (C35H48N6O8) [pubchemlite.lcsb.uni.lu]
- 6. Characterizing cyanopeptides and transformation products in freshwater: integrating targeted, suspect, and non-targeted analysis with in silico modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluorescent Labeling of Aeruginosins for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeruginosins are a class of linear peptides, primarily produced by cyanobacteria, that have garnered significant interest due to their potent inhibitory activity against serine proteases such as trypsin and thrombin.[1][2][3] This inhibitory action makes them attractive candidates for the development of novel therapeutics targeting a range of physiological processes regulated by these enzymes.[2] To facilitate the study of aeruginosin-protease interactions and to enable high-throughput screening of potential drug candidates, fluorescent labeling of these peptides is a crucial technique.
These application notes provide detailed protocols for the fluorescent labeling of aeruginosins and their subsequent use in various binding assays, including Fluorescence Correlation Spectroscopy (FCS), Fluorescence Resonance Energy Transfer (FRET), and Microscale Thermophoresis (MST).
Signaling Pathway: Serine Protease Inhibition by Aeruginosins
Aeruginosins typically function as competitive inhibitors of serine proteases. They bind to the active site of the enzyme, preventing the natural substrate from binding and being cleaved. The interaction is often characterized by a strong binding affinity, leading to potent inhibition of the protease's catalytic activity.
Caption: Generalized signaling pathway of serine protease inhibition by a fluorescently labeled aeruginosin.
Part 1: Fluorescent Labeling of Aeruginosins
The choice of fluorophore and labeling strategy is critical to ensure that the biological activity of the aeruginosin is minimally affected. A common approach involves labeling a site on the aeruginosin molecule that is not directly involved in the interaction with the protease active site. For instance, the phenolic hydroxyl group on the (R)-3-(4-hydroxyphenyl)lactic acid (d-Hpla) residue of some aeruginosins has been successfully used as a labeling site.[4]
Experimental Workflow: Fluorescent Labeling
Caption: Experimental workflow for the synthesis and labeling of aeruginosins.
Protocol: Solid-Phase Synthesis and Labeling of an Aeruginosin Analog with Rhodamine Green
This protocol is a generalized procedure based on established methods for solid-phase peptide synthesis and labeling.[4][5]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including a derivative with a protected reactive group for labeling, e.g., Fmoc-Lys(Dde)-OH)
-
Coupling reagents (HBTU, HOBt)
-
Base (DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Rhodamine Green succinimidyl ester
-
HPLC grade solvents (acetonitrile, water, TFA)
-
Solid-phase synthesis vessel
-
HPLC system
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid by dissolving it with HBTU, HOBt, and DIPEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours. Wash the resin.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the aeruginosin sequence. To introduce a labeling site, use an amino acid with an orthogonal protecting group (e.g., Fmoc-Lys(Dde)-OH).
-
Side Chain Deprotection: Once the peptide chain is assembled, selectively remove the Dde protecting group from the lysine side chain using 2% hydrazine in DMF.
-
On-Resin Labeling: Dissolve Rhodamine Green succinimidyl ester in DMF and add it to the resin. Allow the reaction to proceed overnight in the dark. Wash the resin extensively to remove excess dye.
-
Cleavage and Final Deprotection: Cleave the labeled peptide from the resin and remove all remaining protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the fluorescently labeled aeruginosin using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its fluorescence properties using a fluorometer.
-
Activity Check: Compare the inhibitory activity of the labeled aeruginosin to its unlabeled counterpart using a standard protease inhibition assay to ensure that the label does not significantly impair its function.
Quantitative Data Summary: Labeling Efficiency and Activity
| Parameter | Value | Reference |
| Labeling Efficiency | >90% | [4] |
| Purity after HPLC | >95% | [5] |
| Impact on Biological Activity | Minimal loss of activity observed | [4] |
Part 2: Binding Assays Using Fluorescently Labeled Aeruginosins
Once a fluorescently labeled aeruginosin probe is synthesized and characterized, it can be utilized in a variety of binding assays to determine its affinity for target proteases and to screen for other potential inhibitors in a competitive format.
Fluorescence Correlation Spectroscopy (FCS)
FCS is a highly sensitive technique that measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescent molecules. Binding of the small fluorescent aeruginosin to a much larger protease molecule results in a significant decrease in its diffusion speed, which is detectable by FCS.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent-labeled aeruginosin derivatives for high-throughput fluorescence correlation spectroscopy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharm.or.jp [pharm.or.jp]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Aeruginosin 103-A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Aeruginosin 103-A. The information is compiled from established synthetic routes of structurally related aeruginosins and general principles of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, a linear tetrapeptide, is typically approached through a convergent fragment synthesis strategy. This involves the independent synthesis of key building blocks followed by their sequential coupling. The major fragments include:
-
A protected (R)-(4-hydroxyphenyl)lactic acid (Hpla) derivative.
-
A protected D-Leucine derivative.
-
The stereochemically complex 2-carboxy-6-hydroxyoctahydroindole (Choi) core.
-
A protected L-Arginine derivative.
The synthesis culminates in the coupling of these fragments, followed by global deprotection and purification.
Q2: What are the primary challenges in the total synthesis of this compound?
A2: The main challenges in the synthesis of this compound and its analogues include:
-
Stereocontrolled synthesis of the Choi core: The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety contains multiple stereocenters, and achieving the correct diastereoselectivity is a significant hurdle.[1][2]
-
Peptide coupling efficiency: Coupling of the sterically hindered Choi core with adjacent amino acid residues can be challenging, often requiring specialized coupling reagents to achieve high yields and minimize racemization.[3][4]
-
Protecting group strategy: An orthogonal protecting group strategy is essential to selectively deprotect functional groups at different stages of the synthesis without affecting other parts of the molecule.[5][6]
-
Final purification: The final product may be difficult to purify due to the presence of closely related diastereomers or byproducts from side reactions, necessitating high-resolution purification techniques like preparative HPLC.[7][8]
Q3: What methods are used to synthesize the crucial Choi core?
A3: The synthesis of the Choi core is a key and challenging aspect of aeruginosin synthesis. Several strategies have been developed, often starting from L-tyrosine. Common approaches include:
-
Birch reduction and aminocyclization: This method involves the reduction of an O-methyl-L-tyrosine derivative, followed by an acid-mediated aminocyclization to form the bicyclic indole structure.[1]
-
Palladium-catalyzed C(sp³)–H activation: This modern approach allows for a more direct and scalable synthesis of the Choi core.[9]
-
Oxidative cyclization of L-tyrosine: This method provides routes to different enantiomers of the Choi core.[2]
Troubleshooting Guide
Issue 1: Low Yield or Diastereoselectivity in Choi Core Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient cyclization reaction. | Optimize reaction conditions (temperature, solvent, catalyst). For Pd-catalyzed reactions, screen different ligands and palladium sources.[7] | Improved yield of the desired cyclized product. |
| Poor stereocontrol during reduction. | For the reduction of cyclic imine intermediates, screen various reducing agents (e.g., LS-Selectride, catalytic hydrogenation with specific catalysts) to enhance diastereoselectivity.[1] | Increased ratio of the desired diastereomer. |
| Epimerization during reaction work-up or purification. | Use milder acidic or basic conditions during work-up. Employ chromatographic separation techniques that are less likely to cause epimerization. | Preservation of the desired stereochemistry. |
Issue 2: Inefficient Peptide Coupling Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric hindrance from the Choi moiety or other bulky amino acids. | Use more powerful coupling reagents such as HATU, HCTU, PyAOP, or PyBOP, which are effective for hindered couplings.[3] | Increased coupling efficiency and higher yield of the desired peptide. |
| Racemization during activation of the carboxylic acid. | Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[10] | Minimized formation of epimeric byproducts. |
| Aggregation of the growing peptide chain. | Change the solvent to a more polar one like NMP or use a solvent mixture to improve solubility.[11] | Reduced aggregation and improved reaction kinetics. |
| Guanidinylation side reaction with uronium-based coupling reagents (e.g., HBTU, HATU). | Use a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not react with the free amino group of the peptide.[3] | Prevention of N-terminal capping and incomplete synthesis. |
Issue 3: Side Reactions During Final Deprotection
| Potential Cause | Troubleshooting Step | Expected Outcome | | Acid-labile protecting groups are not fully cleaved. | Increase the reaction time or use a stronger acid cocktail (e.g., higher concentration of TFA). | Complete removal of all protecting groups. | | Scavengers are not effectively trapping reactive cations. | Add scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail to prevent side reactions with sensitive residues like arginine. | Minimized formation of undesired byproducts. | | Aspartimide formation if Aspartic acid is present. | Use a milder base for Fmoc deprotection if applicable, or add HOBt to the piperidine deprotection solution during synthesis.[12] | Reduced formation of aspartimide-related side products. |
Issue 4: Difficulty in Final Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome | | Co-elution of the desired product with impurities or diastereomers. | Optimize the preparative HPLC method. Adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol), or use a different column chemistry (e.g., C4 or Phenyl instead of C18).[8][13] | Improved separation and isolation of the pure product. | | Poor peak shape. | Add an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to both the aqueous and organic mobile phases.[8][14] | Sharper peaks and better resolution. | | Product degradation in solution post-purification. | Immediately freeze and lyophilize the purified fractions to obtain the product as a stable powder.[8] | Long-term stability of the final compound. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using HATU
-
Dissolve the N-terminally protected peptide (1.0 eq.) and the C-terminally protected amino acid (1.2 eq.) in anhydrous DMF.
-
Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Final Deprotection and Purification
-
Dissolve the fully protected peptide in a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Combine the fractions containing the pure product and lyophilize to obtain the final product as a white powder.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting flowchart for failed peptide coupling reactions.
References
- 1. First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and stereochemical revision of (+)-aeruginosin 298-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. Total Synthesis of Aeruginosin 98B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Total synthesis of aeruginosin 98B [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aeruginosin 103-A Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Aeruginosin 103-A extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Inefficient cell lysis | Incorporate a sonication step after the freeze-thaw cycle to enhance cell disruption and metabolite release.[1] |
| Suboptimal extraction solvent | While 50% aqueous methanol is commonly used, the polarity of the solvent can be adjusted.[2] Experiment with different methanol concentrations (e.g., 60%, 80%) or alternative solvents like acetone or ethyl acetate.[3] | |
| Incomplete extraction | Increase the extraction time or perform multiple extraction rounds on the biomass.[4] | |
| Low producer strain | The genetic makeup of the cyanobacterial strain significantly influences aeruginosin production.[2][5] Consider screening different strains or isolates of Microcystis viridis or other known aeruginosin producers like Planktothrix spp.[2] | |
| Non-optimal culture conditions | Factors like light intensity, temperature, and nutrient medium (e.g., BG11 medium) can affect secondary metabolite production.[2][5] Optimize these parameters for your specific strain. | |
| Presence of Impurities in the Final Product | Co-extraction of other metabolites | Use a multi-step purification protocol. After initial extraction, employ techniques like solid-phase extraction (SPE) to remove interfering compounds before proceeding to HPLC. |
| Inefficient chromatographic separation | Optimize the HPLC gradient, column type (e.g., C18), and mobile phase composition to achieve better separation of this compound from other compounds.[4] | |
| Degradation of this compound during Extraction | Enzymatic degradation | Perform the extraction on ice and work quickly to minimize enzymatic activity.[2] Consider adding protease inhibitors to the extraction solvent. |
| Thermal instability | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and a low-temperature water bath.[3] | |
| pH instability | Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH values can lead to the degradation of peptides. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a linear peptide that acts as a thrombin inhibitor.[6] It was originally isolated from the cultured freshwater cyanobacterium Microcystis viridis (NIES-103).[6] Aeruginosins are a diverse family of bioactive peptides produced by various cyanobacteria, including those of the genera Planktothrix and Nostoc.[2][4]
Q2: What is the general workflow for this compound extraction?
A2: The general workflow involves cultivating the cyanobacterial biomass, harvesting the cells, extracting the peptides, and then purifying the target compound. A typical extraction solvent is 50% aqueous methanol.[2] Purification is commonly achieved using High-Performance Liquid Chromatography (HPLC).[6]
Q3: How can I quantify the amount of this compound in my extract?
A3: Quantification can be performed using a spectrophotometer by measuring the absorbance at a specific wavelength. For aeruginosin peptides, the concentration can be calculated as this compound equivalents using its molar extinction coefficient at λmax = 224 nm (ε = 11,600).[2]
Q4: Are there alternative extraction methods to traditional solvent extraction?
A4: Yes, methods like supercritical fluid extraction (SFE) are being explored for microbial secondary metabolites. SFE can offer advantages in terms of extraction efficiency and selectivity by using different co-solvents.[3]
Experimental Protocols
Biomass Cultivation and Harvesting
-
Cultivation: Culture Microcystis viridis (NIES-103) in BG11 medium under sterile conditions.[2] Maintain a constant temperature (e.g., 23°C) and a low light intensity (e.g., 5–10 µmol m⁻²s⁻¹) with a 16/8 hour light-dark cycle.[2][5]
-
Harvesting: Harvest the cyanobacterial cells by filtration using glass fiber filters or by centrifugation.[2] The harvested biomass should be freeze-dried (lyophilized) and stored at -20°C until extraction.[2][4]
Extraction of this compound
-
Weigh 2–5 mg of the freeze-dried biomass.[2]
-
Place the biomass in an Erlenmeyer flask on ice.[2]
-
Add 50% aqueous methanol (v/v) to the biomass.[2]
-
Extract for one hour with gentle agitation.[2]
-
Separate the crude extract from the cell debris by centrifugation.
-
Collect the supernatant containing the extracted peptides.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Concentrate the crude extract under vacuum using a rotary evaporator.[4]
-
Redissolve the dried extract in a suitable solvent for HPLC injection (e.g., a mixture of water and acetonitrile).
-
Perform purification using a semi-preparative HPLC system equipped with a C18 column.[4]
-
Use a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. An example gradient could be a linear gradient from 15% B to 28% B over a set time.[4]
-
Monitor the elution of compounds at 220 nm.[4]
-
Collect the fraction corresponding to the retention time of this compound.
Visualizations
Caption: Experimental workflow for this compound extraction.
References
- 1. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 5. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low stability of Aeruginosin 103-A in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aeruginosin 103-A. The information provided aims to address common challenges related to the compound's low stability in solution.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity in Aqueous Solution
Question: I am observing a significant decrease in the inhibitory activity of my this compound solution shortly after preparation. What could be the cause, and how can I mitigate this?
Answer: Rapid loss of activity is a common issue with peptides like this compound and is often due to chemical degradation. The primary culprits are typically hydrolysis, oxidation, and adsorption to surfaces.
Troubleshooting Steps:
-
pH of the Solution: Peptide bonds, especially those involving certain amino acid residues, are susceptible to hydrolysis at non-optimal pH.
-
Recommendation: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 5-6). Avoid alkaline conditions, which can accelerate degradation. Conduct a pH stability study to determine the optimal pH for your specific experimental conditions.
-
-
Oxidation: The structure of this compound may contain residues susceptible to oxidation, which can be exacerbated by exposure to air, metal ions, or light.
-
Recommendation: Use degassed buffers to prepare your solutions. If compatible with your assay, consider adding antioxidants such as ascorbic acid or using chelating agents like EDTA to sequester metal ions. Protect solutions from light by using amber vials or wrapping containers in foil.
-
-
Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration.
-
Recommendation: Use low-adhesion microcentrifuge tubes and pipette tips. For stock solutions, glass vials are often preferred over plastic.
-
-
Temperature: Higher temperatures accelerate chemical degradation.
-
Recommendation: Prepare and handle solutions on ice whenever possible. For storage, refer to the storage guidelines below.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results in my bioassays with this compound, even when I prepare fresh solutions. What could be causing this inconsistency?
Answer: Inconsistent results often stem from variability in solution preparation, handling, and storage.
Troubleshooting Steps:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to peptide degradation and aggregation.
-
Recommendation: Aliquot your stock solution into single-use volumes upon initial preparation to avoid multiple freeze-thaw cycles.
-
-
Solvent Purity: Impurities in solvents, such as peroxides in organic solvents or microbial contamination in aqueous buffers, can degrade the peptide.
-
Recommendation: Use high-purity, sterile solvents and buffers for all solution preparations.
-
-
Accurate Quantification: Inaccurate initial concentration determination will lead to variability in experimental results.
-
Recommendation: Quantify the peptide concentration after preparation using a validated analytical method, such as UV spectrophotometry or a specific HPLC method.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound?
A1: The choice of solvent depends on the intended use. For initial solubilization of the lyophilized powder, it is best to use a small amount of an organic solvent like DMSO or methanol, followed by dilution with the appropriate aqueous buffer. For peptides with unknown solubility, a common starting point is to dissolve in a minimal amount of DMSO and then slowly add your experimental buffer.
Q2: How should I store my this compound?
A2:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability. Keep the container tightly sealed and protected from moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot into single-use vials and store at -80°C.
-
Working Solutions: Aqueous working solutions are the least stable and should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within the same day.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness may indicate poor solubility or aggregation. You can try gentle warming (not exceeding 40°C) or sonication to aid dissolution. If the solution remains cloudy, it may be necessary to adjust the pH or the composition of your buffer. Aggregation can sometimes be irreversible, and in such cases, a fresh solution should be prepared.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, peptides with similar structures are known to degrade via hydrolysis of peptide bonds and oxidation of susceptible amino acid residues. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify the specific degradation products for your formulation.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 48 |
| 5.0 | 96 |
| 7.4 | 24 |
| 9.0 | 8 |
Table 2: Hypothetical Temperature Stability of this compound in pH 5.0 Buffer
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 720 |
| 25 | 96 |
| 37 | 36 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the required amount of peptide in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
Aliquot the stock solution into single-use, low-adhesion polypropylene vials.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Stability Assessment of this compound in Solution
This protocol is adapted from studies on similar cyanobacterial peptides.
-
Solution Preparation: Prepare solutions of this compound at a final concentration of 10 µM in different buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Reaction Quenching: Immediately stop any further degradation by adding an equal volume of ice-cold acetonitrile or methanol.
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS/MS method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate and half-life for each condition.
Visualizations
Technical Support Center: Aeruginosin 103-A Thrombin Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aeruginosin 103-A in thrombin inhibition assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound thrombin inhibition experiments.
FAQs
-
Q1: My negative control (no inhibitor) shows low or no thrombin activity. What could be the issue?
-
A1: This could be due to several factors:
-
Inactive Thrombin: Ensure the thrombin enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. It's recommended to aliquot the enzyme upon receipt.
-
Incorrect Buffer Conditions: Thrombin activity is sensitive to pH and ionic strength. Verify that the assay buffer is at the optimal pH (typically around 8.0) and temperature.[1]
-
Substrate Degradation: Chromogenic or fluorogenic substrates can degrade over time. Prepare fresh substrate solutions for each experiment.
-
-
-
Q2: I am observing high background signal in my fluorometric assay.
-
A2: High background in fluorescence-based assays can obscure your results. Consider the following:
-
Autofluorescence: Some compounds or buffers can autofluoresce. Run a control well with all components except the enzyme to determine the background fluorescence of your sample and the inhibitor itself.[2][3]
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Incorrect Wavelength Settings: Double-check that the excitation and emission wavelengths on your plate reader are correctly set for your specific fluorogenic substrate.[4][5]
-
-
-
Q3: The IC50 value I obtained for this compound is significantly different from the published literature value.
-
A3: Discrepancies in IC50 values can arise from variations in experimental conditions:
-
Enzyme and Substrate Concentrations: The calculated IC50 value is dependent on the concentrations of both thrombin and the substrate. Ensure you are using concentrations appropriate for determining the linear range of the reaction.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can affect the apparent IC50. Standardize this time across all experiments.[1]
-
Solvent Effects: this compound is likely dissolved in an organic solvent like DMSO. High concentrations of organic solvents can inhibit enzyme activity. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls.
-
-
-
Q4: My results are not reproducible between experiments.
-
A4: Lack of reproducibility is a common challenge. To improve consistency:
-
Standardize Reagent Preparation: Prepare fresh reagents for each experiment and use consistent dilution schemes.[1]
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.[6]
-
Maintain Consistent Temperature: Enzyme kinetics are highly sensitive to temperature. Ensure all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[7]
-
Control for Inner Filter Effect (Fluorometric Assays): At high substrate turnover, the emitted light can be re-absorbed by the fluorophore, leading to an underestimation of the reaction rate. Consider using a correction algorithm if you suspect this is occurring.[8][9][10]
-
-
Data Presentation
Table 1: Inhibitory Potency of Aeruginosins Against Thrombin
| Aeruginosin Variant | IC50 / EC50 / Ki | Source Organism | Reference |
| This compound | IC50: 9.0 µg/mL | Microcystis viridis | [1][6] |
| Aeruginosin K139 | EC50: 0.66 µM | Microcystis aeruginosa K-139 | [11] |
| Oscillarin | IC50: 0.02 µM | - | [12] |
| Dysinosin A | Ki: 0.45 µM | - | [12] |
| Varlaxin 1046A | IC50: 14 nM (porcine trypsin) | - | [7] |
| Chlorodysinosin A | IC50: 37 nM (trypsin) | - | [7] |
Experimental Protocols
1. Chromogenic Thrombin Inhibition Assay
This protocol is adapted from commercially available thrombin inhibitor screening kits.
-
Reagents:
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% BSA)
-
Human α-thrombin (e.g., 1 NIH unit/mL)
-
Chromogenic Thrombin Substrate (e.g., N-p-Tosyl-Gly-Pro-Arg-pNA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in Thrombin Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
Blank: 90 µL Thrombin Assay Buffer
-
Negative Control (No Inhibitor): 80 µL Thrombin Assay Buffer + 10 µL Thrombin
-
Inhibitor Wells: 70 µL Thrombin Assay Buffer + 10 µL of each this compound dilution + 10 µL Thrombin
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 10 µL of the chromogenic substrate to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 2-3 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2. Fluorometric Thrombin Inhibition Assay
This protocol is based on commercially available fluorometric assay kits.[4][5]
-
Reagents:
-
Thrombin Assay Buffer (as above)
-
Human α-thrombin
-
Fluorogenic Thrombin Substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
This compound stock solution (in DMSO)
-
96-well black microplate with a clear bottom
-
-
Procedure:
-
Prepare Reagents: Follow the same reagent preparation steps as for the chromogenic assay.
-
Assay Setup:
-
Blank: 50 µL Thrombin Assay Buffer
-
Enzyme Control (EC): 40 µL Thrombin Assay Buffer + 10 µL Thrombin
-
Inhibitor Wells (S): 30 µL Thrombin Assay Buffer + 10 µL of each this compound dilution + 10 µL Thrombin
-
-
Pre-incubation: Mix and incubate the plate at room temperature for 10-15 minutes.[4][5]
-
Prepare Substrate Mix: Prepare a sufficient volume of Thrombin Substrate Mix by diluting the substrate in Thrombin Assay Buffer according to the manufacturer's instructions.
-
Initiate Reaction: Add 40 µL of the Thrombin Substrate Mix to all wells.
-
Measurement: Measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C with excitation at ~350 nm and emission at ~450 nm.[4][5]
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the fluorescence vs. time plot for all wells.
-
Calculate the percent relative inhibition: % Relative Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
-
Visualizations
Caption: Thrombin inhibition by this compound.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. content.abcam.com [content.abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence artifact correction in the thrombin generation assay: Necessity for correction algorithms in procoagulant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
Technical Support Center: Aeruginosin 103-A Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Aeruginosin 103-A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a linear peptide isolated from the cyanobacterium Microcystis viridis that acts as a thrombin inhibitor.[1] Its purification can be challenging due to its presence in a complex mixture of structurally similar congeners and other cyanobacterial metabolites.[2][3] Achieving high purity requires optimized extraction and chromatographic techniques to separate it from these related compounds.
Q2: What are the initial steps for extracting this compound from cyanobacterial biomass?
A common initial extraction method involves using a mixture of methanol and water. For instance, freeze-dried cyanobacterial cells can be extracted with 50% aqueous methanol.[4] This solvent mixture is effective at lysing cells and solubilizing a broad range of peptides, including aeruginosins.
Q3: What are the primary methods for purifying this compound?
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound.[1] Specifically, reversed-phase HPLC (RP-HPLC) is often employed. Additionally, other chromatographic techniques like centrifugal partition chromatography (CPC) followed by gel permeation chromatography have been successfully used for the separation of other aeruginosins and can be adapted for this compound.[5]
Q4: How can I assess the purity of my final this compound sample?
Purity is typically assessed by analytical RP-HPLC coupled with a diode array detector (DAD) or a mass spectrometer (MS). A pure sample should exhibit a single, symmetrical peak. High-resolution mass spectrometry (HRMS) can confirm the identity of the compound by providing an accurate mass measurement.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on HPLC-based methods.
Problem 1: Poor Resolution and Co-elution of Contaminants
Symptoms:
-
Broad, asymmetric, or tailing peaks in the HPLC chromatogram.
-
Multiple peaks that are not well-separated.
-
Mass spectrometry data indicating the presence of multiple aeruginosin congeners or other cyanotoxins in a collected fraction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate HPLC Column | For peptides like aeruginosins, a wide-pore C18 or C8 column (e.g., 300 Å) is often preferable to allow better interaction with the stationary phase.[6][7] Consider screening different column chemistries, such as phenyl-hexyl or polar-embedded phases, to alter selectivity. |
| Suboptimal Mobile Phase Composition | Modify the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[8] Adjust the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA). Low concentrations of TFA (around 0.1%) are typically used to improve peak shape.[7] |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can significantly impact the retention and selectivity of peptides.[8] Experiment with different pH values to optimize the separation. Since aeruginosins contain both acidic and basic moieties, slight pH adjustments can alter their charge state and interaction with the stationary phase. |
| Presence of Other Cyanobacterial Toxins | Cyanobacterial extracts often contain a variety of other toxins like microcystins or anatoxins.[2][3][9] If co-elution is suspected, consider a multi-step purification strategy. An initial fractionation step using a different chromatographic mode, such as ion-exchange or size-exclusion chromatography, can remove interfering compounds before the final RP-HPLC polishing step.[10] |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
Low peak intensity in the HPLC chromatogram.
-
Insufficient amount of final product for downstream applications.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction | Ensure complete cell lysis during the initial extraction. Sonication or bead beating in the presence of the extraction solvent can improve efficiency. Optimize the solvent-to-biomass ratio and the extraction time. |
| Degradation of the Peptide | Peptides can be susceptible to degradation at extreme pH or high temperatures.[11][12] When adjusting mobile phase pH, ensure the column and the peptide are stable under those conditions. If using elevated column temperatures to improve peak shape, monitor for any signs of degradation. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Using low-adsorption vials and pipette tips can help minimize loss. |
| Suboptimal Fraction Collection | Ensure the fraction collector is accurately timed with the peak elution. A slight offset can lead to the loss of a significant portion of the product. |
Problem 3: HPLC System and Peak Shape Issues
Symptoms:
-
Peak splitting, fronting, or excessive tailing.
-
Inconsistent retention times.
-
High backpressure.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. If performance does not improve, the column may need to be replaced. |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved should be as close as possible in composition to the initial mobile phase to avoid peak distortion.[13] |
| High Injection Volume | Injecting too large a volume of sample can lead to band broadening and poor peak shape. If a large loading is required, it is better to increase the sample concentration rather than the injection volume.[14] |
| System Dead Volume | Check all fittings and tubing for any dead volume that could cause peak broadening.[13] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Purification
This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific sample and HPLC system.
-
Column: Wide-pore C18 (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 70% Mobile Phase B over 30 minutes is a good starting point.[4]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 224 nm.[4]
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape for peptides.[15]
Visualizations
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. The Diversity of Cyanobacterial Toxins on Structural Characterization, Distribution and Identification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. fri.wisc.edu [fri.wisc.edu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Enhancing the Purity of Isolated Aeruginosin 103-A
Welcome to the technical support center for the purification of Aeruginosin 103-A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the purity of your isolated this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a linear peptide isolated from the cyanobacterium Microcystis viridis (NIES-103).[1] It is a known inhibitor of thrombin, making it a compound of interest for therapeutic research.[1] High purity of this compound is crucial for accurate bioactivity studies, structural analysis, and potential clinical applications to avoid confounding results from impurities.
Q2: What are the common methods for isolating and purifying this compound?
The typical workflow for obtaining pure this compound involves a multi-step process that begins with extraction from cyanobacterial biomass, followed by preliminary purification using techniques like Solid-Phase Extraction (SPE), and concluding with a high-resolution purification step such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3]
Q3: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound include:
-
Presence of structural analogs: Cyanobacteria produce a wide variety of structurally similar aeruginosins, which can be difficult to separate.[4][5]
-
Tautomerization: Some aeruginosins can exist as tautomers, which may complicate chromatographic separation and spectral analysis.[4]
-
Matrix effects: Crude extracts from cyanobacteria contain numerous other compounds that can interfere with the purification process.
Q4: How can I quantify the concentration and assess the purity of my this compound sample?
The concentration of purified this compound can be determined spectrophotometrically. The molar extinction coefficient for this compound equivalents is ε = 11,600 M⁻¹cm⁻¹ at a maximum absorbance (λmax) of 224 nm.[6] Purity is typically assessed by the symmetry of the main peak in the RP-HPLC chromatogram and can be further confirmed by techniques like mass spectrometry (MS) to ensure the correct molecular weight and fragmentation pattern.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Extraction
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Ensure complete cell disruption. Consider using methods like freeze-thaw cycles followed by sonication or bead beating. |
| Incomplete extraction | Optimize the solvent-to-biomass ratio. A common starting point is 10 mL of 80% aqueous methanol per 100 mg of dry cell weight.[3] Perform multiple extraction cycles (e.g., 2-3 times) and pool the extracts. |
| Degradation of the peptide | Perform extraction and subsequent steps at low temperatures (e.g., 4°C or on ice) to minimize enzymatic degradation. |
Problem 2: Poor Separation of this compound from Analogs during RP-HPLC
| Possible Cause | Recommended Solution |
| Inappropriate column chemistry | Use a high-resolution C18 column with a small particle size (e.g., 5 µm or less) for better separation.[4] |
| Suboptimal mobile phase gradient | Optimize the gradient of your mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or 0.1% formic acid). A shallower gradient will generally provide better resolution.[4] |
| Co-elution of isomers | If structural isomers are present, they may have very similar retention times.[4] Experiment with different mobile phase modifiers (TFA vs. formic acid) or different column temperatures to potentially improve separation. |
| Column overloading | Inject a smaller amount of your sample onto the column to prevent peak broadening and improve resolution. |
Problem 3: Presence of Multiple Peaks That May Indicate Tautomers
| Possible Cause | Recommended Solution |
| Tautomerization of the argininal moiety | The presence of a C-terminal argininal unit in some aeruginosins can lead to the formation of tautomers in solution, resulting in multiple peaks in the chromatogram.[4] This is an inherent property of the molecule. |
| Confirmation of tautomers | Collect the different peak fractions and re-inject them into the HPLC. If they are tautomers in equilibrium, you may see the reappearance of the other peaks. Further structural confirmation can be obtained using NMR spectroscopy. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound
This protocol describes the initial extraction and cleanup of this compound from Microcystis viridis biomass.
Materials:
-
Lyophilized Microcystis viridis cells
-
80% aqueous methanol (MeOH)
-
C18 SPE cartridges
-
Methanol (100%)
-
Deionized water
Procedure:
-
Extraction:
-
Weigh out the lyophilized cell mass.
-
Add 80% aqueous methanol at a ratio of 10 mL per 100 mg of dry weight.[3]
-
Vortex or sonicate the mixture for 15-20 minutes at 4°C.
-
Centrifuge at 4000 x g for 15 minutes to pellet the cell debris.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times and pool the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 100% methanol followed by deionized water.
-
Load the pooled supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the moderately polar compounds, including this compound, with a stepwise gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, 100% methanol in water).
-
Collect the fractions and analyze them by analytical RP-HPLC to identify the fractions containing this compound.
-
Pool the fractions rich in this compound and evaporate the solvent.
-
Protocol 2: Preparative RP-HPLC Purification of this compound
This protocol details the final purification step to achieve high-purity this compound.
Materials:
-
Partially purified this compound extract from SPE
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the dried, partially purified extract in a small volume of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 20% to 50% Mobile Phase B over 45 minutes at a flow rate appropriate for the column size (e.g., 3-5 mL/min).[4]
-
Monitor the elution profile at 224 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Assessment: Analyze an aliquot of the collected fraction by analytical RP-HPLC to confirm its purity.
-
Final Preparation: Evaporate the solvent from the pure fraction to obtain the purified this compound.
Data Presentation
Table 1: Summary of Purification Parameters for this compound
| Purification Step | Stationary Phase | Mobile Phase | Elution/Gradient | Expected Outcome |
| Solid-Phase Extraction (SPE) | C18 | Methanol/Water | Stepwise gradient of increasing methanol | Removal of highly polar and non-polar impurities, enrichment of aeruginosins. |
| Preparative RP-HPLC | C18 (e.g., 5 µm) | Acetonitrile/Water + 0.1% TFA | Linear gradient (e.g., 20-50% Acetonitrile) | Isolation of this compound to >95% purity. |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound after HPLC.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 6. mdpi.com [mdpi.com]
Dealing with matrix effects in LC-MS analysis of aeruginosins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aeruginosins.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS analysis of aeruginosins, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing significant signal suppression for my aeruginosin standards when analyzing them in a sample matrix compared to a clean solvent. What is causing this?
A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous or exogenous components from your sample interfere with the ionization of your target aeruginosin analytes in the mass spectrometer's ion source. This competition for ionization can lead to a decreased signal, known as ion suppression. Common interfering substances in complex matrices like biological fluids or environmental water samples include salts, lipids, and proteins.
Q2: My peak shapes for aeruginosins are broad and tailing. What could be the problem?
A2: Poor peak shape can be caused by several factors:
-
Column Contamination: Buildup of matrix components on your analytical column can lead to peak tailing and broadening.
-
Inappropriate Mobile Phase: The pH or organic composition of your mobile phase may not be optimal for the specific aeruginosin congeners you are analyzing.
-
Injection Solvent Effects: If the solvent in which your sample is dissolved is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
Q3: I am seeing a lot of background noise in my chromatograms. How can I reduce it?
A3: High background noise can originate from several sources:
-
Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
Dirty Ion Source: The ion source can become contaminated with non-volatile matrix components over time. Regular cleaning is crucial.
-
Inadequate Sample Cleanup: If your sample preparation is not effectively removing matrix components, they can contribute to a high chemical background.
Q4: How can I mitigate matrix effects to improve the accuracy and reproducibility of my aeruginosin quantification?
A4: There are several strategies to combat matrix effects:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) are highly effective for this.
-
Optimize Chromatography: Adjusting the chromatographic method to better separate aeruginosins from co-eluting matrix components can significantly reduce ion suppression. This can involve changing the column, mobile phase gradient, or flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate correction of signal suppression or enhancement. While specific aeruginosin SIL-IS may be rare, 15N-labeled microcystins have been successfully used for cyanotoxin analysis and demonstrate the principle.
-
Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.
-
Dilute the Sample: If the concentration of your aeruginosins is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Below are detailed methodologies for key experiments related to the LC-MS analysis of aeruginosins, with a focus on minimizing matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) for Aeruginosins in Water Samples
This protocol is adapted from a method for the analysis of various cyanotoxins, including aeruginosins, in drinking water.
Materials:
-
Carbograph 4 SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal standard (e.g., Nodularin or a suitable stable isotope-labeled standard)
Procedure:
-
Sample Pre-treatment:
-
To a 500 mL water sample, add the internal standard to a final concentration of 1 µg/L.
-
-
SPE Cartridge Conditioning:
-
Condition the Carbograph 4 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of ultrapure water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the retained aeruginosins with 10 mL of a solution of 90:10 (v/v) methanol:water containing 0.1% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 20% methanol in water for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Aeruginosins
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer (or equivalent)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: Water with 10 mM formic acid
-
Mobile Phase B: Acetonitrile with 10 mM formic acid
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 20 |
| 16.0 | 20 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MS/MS or targeted MS2 of known aeruginosin parent ions.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery
The following table presents a comparison of Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE) for the recovery of a diverse panel of analytes from plasma. While not specific to aeruginosins, this data provides a representative comparison of the efficiency of these common sample preparation techniques.
| Analyte Class | SPE (Oasis PRiME HLB) - Average Recovery (%) ± SD | SLE - Average Recovery (%) ± SD | LLE - Average Recovery (%) ± SD |
| Acids | 95 ± 5 | 65 ± 10 | 50 ± 15 |
| Bases | 99 ± 4 | 92 ± 6 | 75 ± 8 |
| Neutrals | 97 ± 6 | 90 ± 8 | 80 ± 12 |
| Overall Average | 98 ± 8 | 89 ± 7 | 70 ± 10 |
Data adapted from a comprehensive comparison study by Waters Corporation. This data illustrates the generally superior and more consistent recoveries achieved with SPE across different analyte classes.
Visualizations
Caption: A logical workflow for troubleshooting common issues in LC-MS analysis of aeruginosins.
Caption: A step-by-step experimental workflow for Solid-Phase Extraction (SPE) of aeruginosins.
Technical Support Center: Aeruginosin 103-A Solubility
Welcome to the technical support center for Aeruginosin 103-A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this complex linear peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general structural features?
This compound is a linear tetrapeptide that was first isolated from the cyanobacterium Microcystis viridis. It is a member of the aeruginosin family of natural products, which are known for their diverse biological activities, including the inhibition of serine proteases like thrombin. The structure of this compound contains several non-proteinogenic amino acids and other complex chemical moieties, which can contribute to its challenging solubility profile.
Q2: I am having trouble dissolving my lyophilized this compound powder. What is the recommended starting solvent?
For initial solubilization attempts with a small amount of your sample, it is recommended to start with high-purity water. If the peptide does not dissolve in water, the next step would be to try a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by dilution with your aqueous buffer of choice. Given the complex structure of this compound, it is likely to exhibit hydrophobic characteristics.
Q3: Can I use pH adjustments to improve the solubility of this compound?
Yes, adjusting the pH of the solution can be an effective strategy. The solubility of peptides is generally lowest at their isoelectric point (pI) and increases as the pH is moved away from the pI. For acidic peptides, increasing the pH (e.g., using a basic buffer or adding a small amount of a weak base like ammonium bicarbonate) will increase the net negative charge and can improve solubility. For basic peptides, decreasing the pH (e.g., using an acidic buffer or adding a small amount of a weak acid like acetic acid) will increase the net positive charge and can enhance solubility. A preliminary analysis of the this compound structure is recommended to predict its overall charge at neutral pH.
Q4: Are there any co-solvents or additives that can be used to enhance solubility?
Several co-solvents and additives can be employed to improve the solubility of challenging peptides like this compound. These include:
-
Organic Solvents: DMSO, DMF, acetonitrile, and ethanol are commonly used to dissolve hydrophobic peptides. It is crucial to start with a small amount of the organic solvent to achieve initial dissolution and then slowly dilute with the desired aqueous buffer.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to prevent aggregation and improve solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
The compatibility of any additive with your downstream experimental assay must be considered.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound.
Problem: Lyophilized this compound powder does not dissolve in water or aqueous buffer.
| Possible Cause | Suggested Solution |
| High Hydrophobicity | The complex, multi-ring structures within this compound contribute to its hydrophobicity, leading to poor aqueous solubility. |
| 1. Use of Organic Co-solvents: Try dissolving the peptide in a minimal amount of DMSO or DMF first. Once dissolved, slowly add the aqueous buffer to the desired final concentration while vortexing.[1][2] | |
| 2. Test a range of co-solvents: If DMSO or DMF are not suitable for your experiment, other options include acetonitrile, ethanol, or isopropanol. | |
| Peptide Aggregation | Peptides, especially at higher concentrations, can self-associate and form insoluble aggregates. |
| 1. Sonication: Use a bath sonicator to apply gentle ultrasonic energy, which can help to break up aggregates and facilitate dissolution.[1] | |
| 2. Gentle Warming: Gently warm the solution to 30-40°C. Be cautious, as excessive heat can degrade the peptide. | |
| 3. Use of Chaotropic Agents: In cases of severe aggregation, agents like guanidinium chloride or urea can be used, but these are denaturing and may not be suitable for all applications. | |
| Incorrect pH | The pH of the solution may be close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility. |
| 1. pH Adjustment: Based on a structural assessment of ionizable groups, adjust the pH of your buffer. For a potentially acidic peptide, try a buffer with a pH of 7.5-8.5. For a potentially basic peptide, a buffer with a pH of 4-6 may be more effective. |
Experimental Protocols
Protocol 1: Stepwise Solubilization using an Organic Co-solvent
This protocol describes a general method for solubilizing a hydrophobic peptide like this compound using a stepwise dilution approach.
-
Initial Dissolution: To a pre-weighed amount of lyophilized this compound, add a small volume of 100% DMSO (e.g., 10-20 µL for 1 mg of peptide).
-
Vortexing: Vortex the solution for 1-2 minutes to ensure the peptide is fully dissolved. A clear solution should be obtained.
-
Stepwise Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) dropwise to the DMSO solution.
-
Observation: Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have likely exceeded the solubility limit at that particular co-solvent/buffer ratio.
-
Final Concentration: Adjust the final volume to achieve the desired concentration, ensuring the final percentage of the organic solvent is compatible with your experimental system.
Data Presentation: Qualitative Solubility Observations
| Solvent System | Concentration (mg/mL) | Observation (Clear, Cloudy, Precipitate) | Notes |
| Water | 1 | ||
| PBS (pH 7.4) | 1 | ||
| 10% Acetic Acid | 1 | ||
| 0.1% Ammonium Bicarbonate | 1 | ||
| 10% DMSO in Water | 1 | ||
| 10% DMF in Water | 1 |
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving peptide solubility.
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of peptides.
References
Technical Support Center: Refinement of Aeruginosin 103-A Structure Elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure elucidation of Aeruginosin 103-A and related compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. FAQs for NMR Analysis
Q1: My 1D ¹H NMR spectrum of a purified aeruginosin sample shows more signals than expected, including some very broad peaks. What could be the cause?
A1: This is a common observation for aeruginosins and is often due to the presence of cis-trans rotamers around the peptide bonds, particularly the bond between the second and third subunits.[1] The presence of these isomers, which are in slow exchange on the NMR timescale, leads to a doubling of some signals. The broad peaks may indicate that the exchange rate is intermediate on the NMR timescale at the temperature of your experiment.
Q2: How can I confirm the presence of rotamers and potentially simplify the NMR spectrum?
A2: To confirm the presence of rotamers, you can acquire a 2D exchange spectroscopy (EXSY) or a rotating-frame Overhauser effect spectroscopy (ROESY) experiment. Cross-peaks between the doubled signals will confirm that they are from interconverting species. To simplify the spectrum, you can try acquiring the NMR data at different temperatures. Increasing the temperature may coalesce the signals of the rotamers into a single set of sharp peaks, while lowering the temperature may sharpen the signals of the individual rotamers.
Q3: I am having trouble assigning the protons of the 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety due to significant signal overlap. What 2D NMR experiments are most useful for this?
A3: The Choi moiety is a key structural feature of aeruginosins.[1] Due to its complex and often rigid structure, its proton signals can be crowded. A combination of 2D NMR experiments is essential for unambiguous assignment. A ¹H-¹H Correlation Spectroscopy (COSY) experiment will help identify the scalar-coupled protons within the spin system. A Total Correlation Spectroscopy (TOCSY) experiment can be used to trace the entire spin system of the Choi residue. Finally, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon, which can help resolve overlapping proton signals based on the carbon chemical shifts.
Q4: What are the key HMBC correlations to look for to establish the sequence of the amino acid residues in this compound?
A4: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for determining the peptide sequence. Look for correlations from the amide protons (NH) of one residue to the carbonyl carbon (C=O) of the preceding residue. Additionally, correlations from the alpha-protons (Hα) of a residue to the carbonyl carbon of the same residue and the preceding residue can help confirm the sequence.
B. Troubleshooting Guide for NMR Analysis
| Problem | Possible Cause | Recommended Solution |
| Poor signal-to-noise ratio | Insufficient sample concentration. | Increase the sample concentration if possible. Alternatively, increase the number of scans acquired. |
| Incorrect receiver gain setting. | Check and optimize the receiver gain. | |
| Broad lineshapes | Poor shimming of the magnetic field. | Re-shim the magnet, especially the Z1 and Z2 shims. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent like EDTA if metal contamination is suspected. | |
| Aggregation of the sample. | Try a different solvent or adjust the sample concentration or temperature. | |
| t1 noise in 2D spectra | Instability of the spectrometer or temperature fluctuations. | Ensure the spectrometer is stable and allow the sample to equilibrate to the set temperature before starting the experiment. |
| Incorrectly set acquisition parameters. | Check and optimize the relaxation delay (d1) and the number of dummy scans. | |
| Phasing problems in 2D spectra | Incorrect phase correction. | Manually re-phase the spectrum in both dimensions. |
| First increment data is corrupted. | Re-acquire the 2D spectrum with a few dummy scans before the first increment. |
C. Representative NMR Data
While the original ¹H and ¹³C NMR data for this compound from the initial publication is not publicly available, the following table provides representative chemical shifts for a similar aeruginosin structure, Aeruginoside 126A, which also contains a Choi moiety. This can be used as a general guide for expected chemical shift ranges.
Table 1: Representative ¹H and ¹³C NMR Data for an Aeruginosin (Aeruginoside 126A in DMSO-d₆)
| Position | δC (ppm) | δH (ppm) |
| Pla | ||
| 1 | 172.0 | - |
| 2 | 72.0 | 4.11 (dd, 8.5, 4.2) |
| 3 | 38.9 | 2.87 (dd, 13.9, 4.2), 2.71 (dd, 13.9, 8.5) |
| 4 | 137.9 | - |
| 5/9 | 129.2 | 7.21 (d, 7.8) |
| 6/8 | 127.9 | 7.15 (t, 7.8) |
| 7 | 126.1 | 7.09 (t, 7.8) |
| D-Leu | ||
| 1 | 172.1 | - |
| 2 | 52.0 | 4.49 (m) |
| 3 | 40.1 | 1.55 (m) |
| 4 | 24.1 | 1.45 (m) |
| 5 | 23.0 | 0.83 (d, 6.5) |
| 6 | 21.5 | 0.80 (d, 6.5) |
| Choi | ||
| 1 | 171.8 | - |
| 2 | 59.9 | 3.89 (d, 5.5) |
| 3a | 47.9 | 2.39 (m) |
| 4 | 29.1 | 1.65 (m), 1.35 (m) |
| 5 | 24.9 | 1.75 (m), 1.25 (m) |
| 6 | 70.1 | 4.55 (m) |
| 7 | 34.9 | 1.95 (m), 1.15 (m) |
| 7a | 42.1 | 2.65 (m) |
| Aeap | ||
| 1' | 49.9 | 3.35 (m), 3.25 (m) |
| 2' | 45.1 | 3.75 (m) |
| 3' | 125.1 | 5.85 (s) |
| 4' | 135.1 | - |
| 5' | 55.1 | 4.15 (m) |
| Guanidino | 157.0 | - |
Data adapted from a study on Aeruginoside 126A.
D. Experimental Protocols
1. General NMR Sample Preparation:
-
Dissolve 1-5 mg of the purified aeruginosin in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
-
Filter the sample into a 5 mm NMR tube.
-
For samples in H₂O/D₂O, use appropriate water suppression techniques.
2. Standard 2D NMR Experiments for Structure Elucidation:
-
¹H-¹H COSY: To identify scalar-coupled protons.
-
TOCSY: To identify protons belonging to the same spin system (amino acid residue).
-
NOESY/ROESY: To identify protons that are close in space, which helps in determining stereochemistry and conformation.
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing.
E. Visualization
Caption: Workflow for NMR-based structure elucidation of this compound.
II. Mass Spectrometry (MS)
A. FAQs for MS Analysis
Q1: What is the expected accurate mass of this compound?
A1: The molecular formula of this compound is C₃₅H₄₈N₆O₈. Its monoisotopic mass is 680.3534 g/mol . In positive ion mode electrospray ionization, you should look for the protonated molecule [M+H]⁺ at m/z 681.3607.
Q2: I am observing a loss of 80 Da in my MS/MS spectrum of a sulfated aeruginosin. What does this indicate?
A2: A neutral loss of 80 Da is characteristic of the fragmentation of a sulfate group (-SO₃). This is a common observation for sulfated natural products.[1]
Q3: My MS/MS fragmentation of the aeruginosin is not providing clear sequence information. What can I do?
A3: Aeruginosins are linear peptides, but their fragmentation can sometimes be complex due to the presence of non-standard amino acids. If you are using collision-induced dissociation (CID), you might consider trying other fragmentation techniques such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD), if available on your instrument. These can sometimes provide complementary fragmentation information. Also, ensure your collision energy is optimized to get a good balance of precursor ion and fragment ions.
Q4: I see multiple peaks with the same mass-to-charge ratio in my LC-MS chromatogram. Are these isomers?
A4: It is highly likely that these are isomers. As with NMR, the presence of rotamers can lead to chromatographic separation of these species, resulting in multiple peaks with identical mass spectra.
B. Troubleshooting Guide for MS Analysis
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for this compound | Inappropriate ionization mode. | Ensure you are using positive ion mode electrospray ionization (ESI). |
| Poor ionization efficiency. | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. | |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume. | |
| Inaccurate mass measurement | Mass spectrometer is not properly calibrated. | Perform an external or internal mass calibration using a known standard. |
| Space charge effects due to high ion density. | Dilute the sample or reduce the injection volume. | |
| Poor fragmentation in MS/MS | Incorrect collision energy. | Perform a collision energy ramp to find the optimal energy for fragmentation. |
| The precursor ion is not stable. | Try a different fragmentation method (HCD, ETD) if available. | |
| Contamination peaks in the spectrum | Contaminated solvent or glassware. | Use high-purity LC-MS grade solvents and thoroughly clean all glassware. |
| Carryover from previous injections. | Run blank injections between samples and wash the injection port and loop. |
C. Experimental Protocols
1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 1500.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow: ~600-800 L/hr.
-
Calibration: Calibrate the instrument with a suitable standard (e.g., sodium formate or a commercial calibration mix) before analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then re-equilibrate the column.
-
MS/MS Method: Use a data-dependent acquisition method to trigger MS/MS on the most intense ions in the full scan. Set the precursor ion of this compound (m/z 681.36) for targeted MS/MS analysis.
D. Visualization
Caption: Workflow for LC-MS based analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of Aeruginosin 103-A and Other Aeruginosin Variants as Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aeruginosins, a class of linear tetrapeptides produced by cyanobacteria, have garnered significant attention in the scientific community for their potent inhibitory activity against serine proteases, particularly thrombin, a key enzyme in the blood coagulation cascade. This guide provides a comparative analysis of Aeruginosin 103-A and other notable aeruginosin variants, focusing on their thrombin inhibitory potency, structural differences, and the experimental methodologies used for their characterization.
Quantitative Comparison of Thrombin Inhibition
The inhibitory activities of various aeruginosin variants against thrombin have been evaluated in multiple studies. The following table summarizes the reported 50% inhibitory concentrations (IC50) and inhibition constants (Ki), providing a quantitative basis for comparison. For a standardized comparison, all values have been converted to micromolar (µM).
| Aeruginosin Variant | Thrombin Inhibition (IC50 / Ki) | Molar Concentration (µM) | Source Organism |
| This compound | IC50: 9.0 µg/mL | ~13.2 | Microcystis viridis |
| Aeruginosin 298-A | - | - | Microcystis aeruginosa |
| Dysinosin A | Ki: 452 nM | 0.452 | Sponge (Dysidea sp.) |
| Aeruginosin 525 | IC50: 0.59 µM | 0.59 | Aphanizomenon sp. |
| Aeruginosin K-139 | EC50: 0.66 µM | 0.66 | Microcystis aeruginosa |
| Aeruginoside 126A | IC50: 30 µg/mL | ~42.0 | Planktothrix agardhii |
| Oscillarin | IC50: 0.02 µM | 0.02 | Oscillatoria agardhii |
Note: The IC50 value for this compound was converted from µg/mL to µM assuming a molecular weight of approximately 680.8 g/mol . Direct comparison of IC50 and Ki values should be approached with caution as they are determined by different experimental methods and calculations.
Structure-Activity Relationship
The structural diversity among aeruginosins plays a crucial role in their inhibitory potency. Key structural features influencing thrombin inhibition include:
-
The C-terminal Arginine Mimetic: The nature of the C-terminal residue that interacts with the S1 pocket of thrombin is critical. Aeruginosins with an argininal residue are generally more potent inhibitors than those with argininol or agmatine.[1]
-
The Choi Moiety: The central 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety is a hallmark of the aeruginosin family and is essential for binding to the protease.
-
N-terminal Modifications: Variations at the N-terminal, such as the presence of different hydroxyphenyl lactic acid derivatives or fatty acid chains, also modulate the inhibitory activity.
Below are the chemical structures of this compound and other compared variants, highlighting their structural differences.
(Placeholder for chemical structures - to be generated based on specific SMILES/ChemDraw data if available in further steps)
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a generalized protocol for a thrombin inhibition assay using a chromogenic substrate, based on common methodologies found in the literature.
Principle:
The assay measures the ability of an inhibitor to block the catalytic activity of thrombin. Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the concentration of the inhibitor.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a non-ionic surfactant (e.g., 0.1% Triton X-100)
-
Test compounds (Aeruginosin variants) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration will depend on the specific substrate used and is often around the Michaelis-Menten constant (Km).
-
Prepare a series of dilutions of the aeruginosin test compounds in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the assay buffer.
-
Add a small volume of the diluted aeruginosin compounds to the respective wells. Include a control well with solvent only (no inhibitor).
-
Add the thrombin solution to all wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the thrombin activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Signaling Pathways and Experimental Workflows
Mechanism of Serine Protease Inhibition by Aeruginosins
Aeruginosins act as competitive inhibitors of serine proteases like thrombin. They bind to the active site of the enzyme, preventing the natural substrate (fibrinogen in the case of thrombin) from binding and being cleaved. The diagram below illustrates the general mechanism of this inhibition.
References
A Comparative Analysis of Thrombin Inhibitory Potency: Aeruginosin 103-A versus Aeruginosin 298-A
A detailed examination of two cyanobacterial tetrapeptides, Aeruginosin 103-A and Aeruginosin 298-A, reveals their significant potential as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. While both compounds exhibit inhibitory activity, available data suggests differences in their specific potencies. This guide provides a comparative overview of their performance, supported by available experimental data and methodologies, to inform researchers and drug development professionals.
Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria that are known for their inhibitory effects on serine proteases.[1][2] Their unique chemical structures, often featuring non-proteinogenic amino acids, make them attractive candidates for the development of novel therapeutic agents.[1][2] This comparison focuses on two specific congeners: this compound, isolated from Microcystis viridis, and Aeruginosin 298-A, first identified in Microcystis aeruginosa.[3][4]
Quantitative Comparison of Thrombin Inhibition
To facilitate a direct comparison of the inhibitory potency of this compound and Aeruginosin 298-A against thrombin, the following table summarizes the available quantitative data. It is important to note that a specific IC50 or Ki value for Aeruginosin 298-A's thrombin inhibition was not explicitly found in the reviewed literature; however, it is consistently described as an equipotent inhibitor of both thrombin and trypsin.[4]
| Compound | Target Enzyme | Potency (IC50) | Molar Mass ( g/mol ) | Potency (µM) | Source |
| This compound | Thrombin | 9.0 µg/mL | ~698.8 | ~12.88 | [3] |
| Aeruginosin 298-A | Thrombin | Not explicitly stated | ~625.7 | Not applicable | [4] |
Note: The molar mass for this compound is an approximation based on its chemical formula. The potency in µM for this compound is calculated based on this approximate molar mass.
Mechanism of Action: Targeting the Thrombin Active Site
Aeruginosins, including Aeruginosin 298-A, typically function by binding to the active site of serine proteases like thrombin in a non-covalent manner.[5] The structural details of the interaction between Aeruginosin 298-A and thrombin have been elucidated through X-ray crystallography, providing a basis for understanding its inhibitory mechanism and for the structure-based design of new anticoagulants.[1] This interaction blocks the access of thrombin's natural substrate, fibrinogen, to the active site, thereby preventing the formation of fibrin and subsequent blood clot formation.
Experimental Protocols
The determination of the inhibitory potency of aeruginosins is crucial for their evaluation as potential drug candidates. While the specific, detailed protocols for the cited IC50 value of this compound were not available in the reviewed literature, a general methodology for a thrombin inhibition assay is described below. This protocol is representative of the techniques commonly employed in the field.
General Thrombin Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Aeruginosin 298-A) against human thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or a fluorophore-conjugated peptide)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)
-
Test compounds (this compound, Aeruginosin 298-A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human thrombin in assay buffer.
-
Prepare a stock solution of the thrombin substrate in assay buffer.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the thrombin solution to each well.
-
Add varying concentrations of the test compounds to the wells. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the thrombin substrate to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
-
-
Data Analysis:
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
Both this compound and Aeruginosin 298-A are recognized inhibitors of thrombin. Based on the available data, this compound has a reported IC50 of 9.0 µg/mL.[3] While a precise IC50 value for Aeruginosin 298-A against thrombin remains to be explicitly reported in the reviewed literature, its characterization as an "equipotent" inhibitor of thrombin and trypsin suggests a comparable level of potency.[4] Further direct comparative studies under identical experimental conditions are necessary to definitively establish the relative potency of these two promising natural products. The detailed understanding of their structure-activity relationships will be instrumental in guiding the future design and development of novel and effective antithrombotic agents.
References
- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
Aeruginosin 103-A: A Focused Thrombin Inhibitor with Potential for High Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a potential therapeutic agent is paramount. Aeruginosin 103-A, a linear peptide isolated from the cyanobacterium Microcystis viridis, has been identified as an inhibitor of thrombin, a key serine protease in the blood coagulation cascade.[1] This guide provides a comparative analysis of the selectivity of this compound for thrombin, supported by available experimental data and detailed methodologies for assessing its inhibitory activity.
Selectivity Profile of this compound
To provide a comparative context, this guide includes data on other members of the aeruginosin family of natural products. It is important to note that these compounds share a common structural scaffold but exhibit variations that can significantly influence their selectivity.
| Compound | Target Enzyme | IC50/Ki | Reference Compound(s) |
| This compound | Thrombin | IC50: 9.0 µg/mL | - |
| Suomilide | Trypsin-1 | IC50: 104 nM | - |
| Trypsin-2 | IC50: 4.7 nM | - | |
| Trypsin-3 | IC50: 11.5 nM | - | |
| Varlaxin 1046A | Trypsin (human isoenzymes) | IC50: 0.62–3.6 nM | - |
| Varlaxin 1022A | Trypsin (human isoenzymes) | IC50: 97–230 nM | - |
| Chlorodysinosin A | Trypsin | IC50: 37 nM | - |
| Thrombin | Potent inhibitor (qualitative) | - | |
| Factor VIIa | Potent inhibitor (qualitative) | - | |
| Factor Xa | Potent inhibitor (qualitative) | - | |
| Oscillarin | Thrombin | IC50: 0.02 µM | - |
| Dysinosin A | Thrombin | Ki: 0.45 µM | - |
| Factor VIIa | Ki: 0.11 µM | - | |
| Aeruginosin 89A | Plasmin | IC50: 0.02 µM | - |
Note: The data for compounds other than this compound is provided for comparative purposes within the aeruginosin family and does not directly reflect the selectivity of this compound.
The broader family of aeruginosins are known to be potent inhibitors of serine proteases, with their activity influenced by structural variations.[2] Some members, like suomilide and the varlaxins, exhibit strong inhibition of trypsin isoforms, while others, such as oscillarin and dysinosin A, are potent thrombin inhibitors.[3][4][5] The lack of a C-terminal arginine derivative in some aeruginosins can lead to a loss of trypsin inhibitory activity.[6]
The Role of Thrombin in the Coagulation Cascade
Thrombin is a central enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thrombotic disorders.
Figure 1. Simplified diagram of the blood coagulation cascade highlighting the central role of thrombin and the inhibitory action of this compound.
Experimental Protocols for Serine Protease Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of compounds like this compound against thrombin and other serine proteases.
Thrombin Inhibition Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and a carrier protein like BSA)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed amount of thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2. General workflow for a chromogenic thrombin inhibition assay.
Trypsin and Plasmin Inhibition Assays
Similar principles are applied to assess the inhibition of other serine proteases like trypsin and plasmin, using their respective specific chromogenic substrates.
-
Trypsin Inhibition Assay: Bovine trypsin is commonly used with the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The release of p-nitroaniline is measured at 410 nm.
-
Plasmin Inhibition Assay: Human plasmin is used with a specific substrate such as H-D-Val-Leu-Lys-p-nitroanilide (S-2251). The change in absorbance is monitored at 405 nm.
Conclusion
This compound is a confirmed inhibitor of thrombin. While its precise selectivity profile against other serine proteases remains to be fully elucidated through direct comparative studies, the analysis of related aeruginosin compounds suggests that this family of natural products holds significant potential for the development of both broad-spectrum and highly selective serine protease inhibitors. Further research to quantify the inhibitory activity of this compound against a panel of proteases is crucial to fully understand its therapeutic potential and guide future drug development efforts.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 6. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Aeruginosin 103-A: A Comparative Guide to Thrombin Inhibition
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the thrombin inhibitor Aeruginosin 103-A with other established anticoagulants. By examining experimental data and mechanistic insights, this document serves as a valuable resource for evaluating the potential of this natural peptide in the landscape of antithrombotic therapy.
This compound, a linear peptide isolated from the freshwater cyanobacterium Microcystis viridis, has demonstrated notable inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade.[1] Understanding its mechanism and comparative efficacy is crucial for its potential development as a therapeutic agent. This guide offers a detailed analysis of this compound's thrombin inhibition, juxtaposed with data from well-known thrombin inhibitors.
Comparative Analysis of Thrombin Inhibitor Potency
The inhibitory potential of this compound and other thrombin inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available data for this compound and a selection of other direct thrombin inhibitors (DTIs). It is important to note that a direct comparison of these values should be approached with caution, as they originate from different studies conducted under varying experimental conditions.
| Inhibitor | Type | Target(s) | IC50/Ki | Source Organism/Synthesis |
| This compound | Peptide (Aeruginosin) | Thrombin | IC50: 9.0 µg/mL | Microcystis viridis |
| Argatroban | Small Molecule (Univalent DTI) | Free and Clot-Bound Thrombin | IC50 (free thrombin): 1.1 µM; IC50 (clot-bound): 2.7 µM | Synthetic |
| Dabigatran | Small Molecule (Univalent DTI) | Free and Fibrin-Bound Thrombin | Ki: 4.5 nM | Synthetic |
| Hirudin (recombinant) | Peptide (Bivalent DTI) | Free and Fibrin-Bound Thrombin | IC50 (free thrombin): 1.2 nM; IC50 (fibrin-bound): 23 nM | Hirudo medicinalis (recombinant) |
| Bivalirudin | Peptide (Bivalent DTI) | Free and Clot-Bound Thrombin | Ki: 1.9 nM | Synthetic (Hirudin analog) |
Mechanistic Insights from Structural and Kinetic Studies
The mechanism of thrombin inhibition by the aeruginosin class of peptides has been elucidated through X-ray crystallography. The crystal structure of the complex between human α-thrombin and Aeruginosin 298-A (a close analog of this compound) reveals the molecular basis of its inhibitory action (PDB ID: 1A2C).[2] The aeruginosin molecule binds to the active site of thrombin, with its C-terminal arginine derivative playing a crucial role by interacting with the S1 specificity pocket of the enzyme. This binding mode is characteristic of competitive inhibitors.
Thrombin Inhibition Signaling Pathway
Thrombin exerts its procoagulant effects by cleaving fibrinogen to fibrin and activating platelets through Protease-Activated Receptors (PARs).[3][4][5] Direct thrombin inhibitors like this compound physically block the active site of thrombin, thereby preventing these downstream signaling events.
Caption: Mechanism of direct thrombin inhibitors.
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic Method)
This method measures the residual activity of thrombin on a chromogenic substrate after incubation with an inhibitor.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 8.3) containing NaCl and PEG 8000
-
Test inhibitor (this compound or other compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in an appropriate solvent.
-
In a 96-well plate, add varying concentrations of the test inhibitor.
-
Add a fixed concentration of human α-thrombin to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual thrombin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a chromogenic thrombin inhibition assay.
Conclusion
This compound presents as a promising natural peptide inhibitor of thrombin. Its mechanism of action, believed to be competitive inhibition through binding to the active site, is similar to that of other direct thrombin inhibitors. While the currently available data indicates a micromolar range of inhibition, further detailed kinetic studies and head-to-head comparisons with clinically approved anticoagulants under standardized conditions are necessary to fully elucidate its therapeutic potential. The structural insights from related aeruginosin-thrombin complexes provide a strong foundation for the rational design of more potent and selective analogs. This guide underscores the importance of continued research into natural products like this compound as a source of novel drug leads in the field of anticoagulation.
References
- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1A2C: Structure of thrombin inhibited by AERUGINOSIN298-A from a BLUE-GREEN ALGA [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
A Comparative Analysis of the Biological Activity of Aeruginosins
Aeruginosins are a class of linear tetrapeptides, primarily produced by cyanobacteria, that have garnered significant attention from researchers, scientists, and drug development professionals for their potent inhibitory activity against serine proteases.[1][2] This guide provides a comparative analysis of the biological activities of various aeruginosin derivatives, presenting key quantitative data, the experimental protocols used for their determination, and a visualization of a typical experimental workflow.
The core structure of aeruginosins often includes a central 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety, with structural diversity arising from variations in the appended amino acids and other modifications such as sulfation, glycosylation, or halogenation.[1][2] These structural differences significantly influence their inhibitory potency and selectivity towards different serine proteases, particularly thrombin and trypsin, which are key enzymes in blood coagulation and digestion, respectively.[2][3]
Comparative Inhibitory Activity of Aeruginosins
The inhibitory potential of different aeruginosin variants against key serine proteases is summarized below. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are standard measures of a compound's potency.
| Aeruginosin Variant | Target Enzyme | IC50 / EC50 Value | Source Organism | Reference |
| Aeruginosin 525 | Thrombin | 0.59 µM (IC50) | Aphanizomenon sp. | [4][5] |
| Trypsin | 71.71 µM (IC50) | Aphanizomenon sp. | [4][5] | |
| Carboxypeptidase A | 89.68 µM (IC50) | Aphanizomenon sp. | [4][5] | |
| Aeruginosin K139 | Thrombin | 0.66 µM (EC50) | Microcystis aeruginosa K-139 | [6] |
| Factor VIIa-sTF | ~166 µM | Microcystis aeruginosa K-139 | [6] | |
| Aeruginosin 103-A | Thrombin | 9.0 µg/mL (IC50) | Microcystis viridis | [7][8] |
| Aeruginosin 298-A | Thrombin & Trypsin | Equipotent inhibitor | Microcystis aeruginosa | [9][10] |
| Suomilide | Human Trypsin-1 | 104 nM (IC50) | Nodularia sphaerocarpa | [11] |
| Human Trypsin-2 | 4.7 nM (IC50) | Nodularia sphaerocarpa | [11] | |
| Human Trypsin-3 | 11.5 nM (IC50) | Nodularia sphaerocarpa | [11] | |
| Human Thrombin | >12.5 µM (IC50) | Nodularia sphaerocarpa | [11] | |
| Microviridin B | Thrombin | 4.58 µM (EC50) | Microcystis aeruginosa K-139 | [6] |
| Micropeptin K139 | Factor VIIa-sTF | 10.62 µM (EC50) | Microcystis aeruginosa K-139 | [6] |
| Thrombin | 26.94 µM (EC50) | Microcystis aeruginosa K-139 | [6] |
Experimental Protocols
The determination of the biological activity of aeruginosins involves standardized biochemical assays. Below are detailed methodologies for commonly cited experiments.
Serine Protease Inhibition Assay (General Protocol)
This method is used to determine the inhibitory activity of aeruginosins against proteases like trypsin and thrombin.
-
Reagents and Materials:
-
Target enzyme (e.g., human thrombin, bovine trypsin).
-
Test compound (isolated aeruginosin variant).
-
Appropriate buffer solution (e.g., Tris-HCl).
-
Chromogenic or fluorogenic substrate specific to the enzyme.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A solution of the target enzyme is prepared in the buffer.
-
The aeruginosin variant is dissolved (e.g., in DMSO) and diluted to several concentrations.
-
In a 96-well plate, the enzyme solution is mixed with the various concentrations of the aeruginosin solution (or a control vehicle).
-
The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The specific chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
The absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) is measured at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
The percentage of inhibition for each aeruginosin concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Anti-Inflammatory Activity Assessment in Huh7 Cells
This assay evaluates the potential of aeruginosins to reduce inflammation in a cell-based model.[12]
-
Cell Culture:
-
Human hepatoma (Huh7) cells are cultured in appropriate media until they reach approximately 70% confluency in a 48-well plate.[12]
-
-
Procedure:
-
Cells are pre-treated with various concentrations of the aeruginosin for 30 minutes.[12]
-
Inflammation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα), to the wells.[12]
-
The cells are co-treated with the aeruginosin and TNFα for 24 hours.[12]
-
Following incubation, the expression of specific inflammatory markers or signaling pathways (e.g., NF-κB) is measured using techniques like quantitative PCR (qPCR), Western blotting, or reporter gene assays to determine the extent of the anti-inflammatory effect.
-
Visualizing Experimental Design
The following diagrams illustrate key experimental workflows for assessing aeruginosin bioactivity.
Caption: Workflow for determining protease inhibition (IC50) by aeruginosins.
Caption: Workflow for assessing the anti-inflammatory activity of aeruginosins.
References
- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of the Aeruginosin Family of Serine Protease Inhibitors | UCI Department of Chemistry [chem.uci.edu]
- 4. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective syntheses and biological studies of aeruginosin 298-A and its analogs: Application of catalytic asymmetric phase-transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anti-Inflammatory Activity of Cyanobacterial Serine Protease Inhibitors Aeruginosin 828A and Cyanopeptolin 1020 in Human Hepatoma Cell Line Huh7 and Effects in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natural vs. Synthetic Aeruginosin 103-A: A Guide for Researchers
An in-depth analysis of Aeruginosin 103-A, a potent thrombin inhibitor, has been compiled for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the naturally sourced compound, with a current lack of published data on a synthetic counterpart, and details the experimental protocols for its biological evaluation.
This compound is a linear peptide that has garnered interest within the scientific community for its specific inhibitory effects on thrombin, a key enzyme in the blood coagulation cascade.[1] This document aims to provide a comprehensive comparison of what is known about the natural product. At present, a direct head-to-head comparison with a synthetic version of this compound is not available in the peer-reviewed literature.
Performance and Properties of Natural this compound
Natural this compound is isolated from the cultured freshwater cyanobacterium Microcystis viridis (NIES-103).[1] Its structure was elucidated using 2D NMR data. The primary reported biological activity of this compound is the inhibition of thrombin.
| Parameter | Value | Source |
| Natural Source | Microcystis viridis (NIES-103) | [1] |
| Chemical Structure | Linear Peptide | [1] |
| Biological Target | Thrombin | [1] |
| IC50 for Thrombin Inhibition | 9.0 µg/mL | [1] |
Mechanism of Action: Thrombin Inhibition
Aeruginosins, as a class of compounds, are known to be potent inhibitors of serine proteases, with thrombin being a key target for many. The inhibitory mechanism of some aeruginosins has been elucidated through X-ray crystallography, revealing that they bind to the active site of the protease.
The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical serine protease in this cascade that catalyzes the conversion of fibrinogen to fibrin. By inhibiting thrombin, this compound effectively disrupts this final common pathway of coagulation.
Caption: Thrombin's central role in converting fibrinogen to fibrin and its inhibition by this compound.
Experimental Protocols
A crucial aspect of evaluating potential thrombin inhibitors is a robust and reproducible bioassay. The following is a detailed methodology for a chromogenic thrombin inhibition assay.
Chromogenic Thrombin Inhibition Assay
This assay quantifies the inhibitory effect of a compound on thrombin activity by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compound (Natural or Synthetic this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile distilled water.
-
Prepare a series of dilutions of the test compound in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the test compound dilution or buffer (for control wells).
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the thrombin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).
-
Determine the percentage of thrombin inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the thrombin activity by 50%, by fitting the data to a suitable dose-response curve.
-
Caption: A step-by-step workflow for the chromogenic thrombin inhibition assay.
Conclusion
Natural this compound demonstrates clear inhibitory activity against thrombin. While the total synthesis of other aeruginosins has been achieved, allowing for comparative studies, a similar investigation for this compound has not yet been reported. The development of a synthetic route would be a significant step forward, enabling a more detailed structure-activity relationship (SAR) studies and providing a consistent and scalable source of this promising compound for further preclinical evaluation. Researchers are encouraged to utilize the provided experimental protocols to investigate both the natural product and any future synthetic analogs to further elucidate their therapeutic potential.
References
Evaluating the Anticoagulant Potential of Aeruginosin 103-A in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticoagulant potential of Aeruginosin 103-A, a naturally derived peptide, against established anticoagulants, heparin, and warfarin. The information is intended to assist researchers and professionals in drug development in evaluating its potential as a novel therapeutic agent. The guide summarizes the mechanisms of action, presents available experimental data in comparative tables, and provides detailed protocols for key in vitro coagulation assays.
Introduction to this compound and Comparative Anticoagulants
This compound is a linear peptide isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103).[1] Structurally, it belongs to the aeruginosin family of oligopeptides, which are known for their inhibitory effects on serine proteases. The primary mechanism of action for this compound's anticoagulant effect is the direct inhibition of thrombin, a key enzyme in the coagulation cascade. An in vitro study has determined its IC50 for thrombin to be 9.0 µg/mL.[1]
For a comprehensive evaluation, this compound is compared with two widely used anticoagulants:
-
Heparin: A naturally occurring glycosaminoglycan, heparin exerts its anticoagulant effect by binding to and activating antithrombin III, which in turn inactivates thrombin and factor Xa.
-
Warfarin: A synthetic derivative of coumarin, warfarin inhibits the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X).
Comparative Analysis of Anticoagulant Effects
The anticoagulant activity of a compound is typically assessed using a panel of in vitro plasma-based coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). These assays evaluate the integrity of different pathways in the coagulation cascade.
Data Presentation:
Table 1: Mechanism of Action and Effect on Coagulation Pathways
| Anticoagulant | Mechanism of Action | Intrinsic Pathway (aPTT) | Extrinsic Pathway (PT) | Common Pathway (TT) |
| This compound | Direct Thrombin (Factor IIa) Inhibitor | Prolonged | Minimally Prolonged | Markedly Prolonged |
| Heparin (Unfractionated) | Potentiates Antithrombin III, inhibiting Thrombin (IIa) and Factor Xa | Markedly Prolonged | Minimally Prolonged | Markedly Prolonged |
| Warfarin | Inhibits Vitamin K-dependent clotting factor synthesis (II, VII, IX, X) | Prolonged | Markedly Prolonged | Prolonged |
Table 2: Expected Effects on In Vitro Coagulation Assays
| Anticoagulant | Concentration/Dosage | Expected aPTT Result | Expected PT Result | Expected TT Result |
| This compound | Increasing Concentrations | Dose-dependent prolongation | Minimal to slight prolongation | Strong, dose-dependent prolongation |
| Heparin (Unfractionated) | Therapeutic Range (e.g., 0.2-0.4 U/mL) | 1.5 - 2.5 times baseline | Generally within normal limits | Significantly prolonged |
| Warfarin | Therapeutic Range (INR 2.0-3.0) | May be slightly prolonged | Prolonged (reflects INR) | May be slightly prolonged |
Note: The expected effects for this compound are based on its mechanism as a direct thrombin inhibitor. Specific quantitative data from plasma-based assays are needed for a precise comparison.
Signaling Pathways and Experimental Workflows
Diagram 1: The Coagulation Cascade and Points of Inhibition
Caption: Inhibition points of anticoagulants in the coagulation cascade.
Diagram 2: Experimental Workflow for Anticoagulant Evaluation
References
Unlocking Potent Serine Protease Inhibition: A Comparative Guide to the Structure-Activity Relationship of Aeruginosins
For researchers, scientists, and professionals in drug development, the aeruginosin family of natural products presents a compelling scaffold for the design of potent serine protease inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to inform future drug discovery efforts.
Aeruginosins are linear tetrapeptides, primarily isolated from cyanobacteria and marine sponges, that have garnered significant attention for their inhibitory activity against a range of serine proteases, including critical targets in the blood coagulation cascade like thrombin and factor VIIa.[1][2][3] Their unique chemical architecture, characterized by a central 2-carboxy-6-hydroxy-octahydroindole (Choi) core, provides a rigid framework that is amenable to synthetic modification, making them attractive candidates for therapeutic development.[3][4]
Comparative Inhibitory Activity of Aeruginosin Analogues
The potency and selectivity of aeruginosin analogues are intricately linked to the nature of the amino acid residues at the P1, P2, and P3 positions, which interact with the corresponding S1, S2, and S3 pockets of the target protease. The following tables summarize the inhibitory activities of key aeruginosin derivatives against thrombin, trypsin, and factor VIIa.
Table 1: Inhibitory Activity of Aeruginosin Analogues against Thrombin
| Aeruginosin Analogue | P1 Residue | P2 Residue | P3 Residue (Choi Core) | Inhibitory Activity (IC50/Ki) |
| Aeruginosin 298-A | L-Argininol | D-Leucine | L-Choi | IC50 = 0.5 µM[5] |
| Aeruginosin K-139 | Argininal | D-Leucine | L-Choi | EC50 = 0.66 µM[6][7] |
| Dysinosin A | Arginine mimetic | - | - | Ki = 0.45 µM[3] |
| Aeruginosin TR642 | 4,5-didehydroaraginal | - | - | IC50 = 0.85 µM[8] |
| AER525 | - | - | 6-OH-Choi | IC50 = 0.59 µM[9] |
Table 2: Inhibitory Activity of Aeruginosin Analogues against Trypsin
| Aeruginosin Analogue | P1 Residue | P2 Residue | P3 Residue (Choi Core) | Inhibitory Activity (IC50/Ki) |
| Aeruginosin 298-A | L-Argininol | D-Leucine | L-Choi | IC50 = 1.7 µM[5] |
| Suomilide | - | - | - | IC50 (human trypsin-1) = 104 nM, IC50 (human trypsin-2) = 4.7 nM, IC50 (human trypsin-3) = 11.5 nM[10] |
| Aeruginosin KB676 | Prenylated Agmatine | - | (2S,3aS,6S,7aS)-Choi | Sub-µM IC50[11] |
| Aeruginosin TR642 | 4,5-didehydroaraginal | - | - | IC50 = 3.80 µM[8] |
Table 3: Inhibitory Activity of Aeruginosin Analogues against Factor VIIa (fVIIa)
| Aeruginosin Analogue | P1 Residue | P2 Residue | P3 Residue (Choi Core) | Inhibitory Activity (IC50/Ki) |
| Aeruginosin K-139 | Argininal | D-Leucine | L-Choi | EC50 ~ 166 µM[6][8] |
| Dysinosin A | Arginine mimetic | - | - | Ki = 0.11 µM[3] |
| Glycosylated Dysinosin B | - | - | - | Ki = 0.09 µM[3] |
Key Structure-Activity Relationships
The data reveals several critical structural features that govern the inhibitory potency and selectivity of the aeruginosin family.
Caption: Key pharmacophoric elements in the aeruginosin scaffold.
-
The P1 Position: A basic residue that mimics arginine is paramount for potent inhibition, as it interacts with the acidic S1 pocket of trypsin-like serine proteases.[4] Variations at this position, such as argininol, argininal, and other arginine mimetics, significantly impact potency. For example, the replacement of the L-argininol in aeruginosin 298-A with an agmatine derivative in a synthetic analogue resulted in a 300-fold increase in potency.[12]
-
The P2 Position: Typically occupied by a hydrophobic amino acid, this position contributes to the overall binding affinity and can influence selectivity between different proteases.[1]
-
The Choi Core (P3 Position): The rigid bicyclic structure of the Choi core properly orients the P1 and P2 residues for optimal interaction with the enzyme's active site.[5] Modifications to the Choi ring, such as hydroxylation or glycosylation, can modulate activity. For instance, glycosylated dysinosin B is a more potent inhibitor of factor VIIa than its non-glycosylated counterpart, dysinosin A.[3]
-
Other Modifications: The introduction of other chemical moieties, such as prenylation in aeruginosin KB676, can lead to sub-micromolar inhibitory activity against trypsin.[11]
Experimental Protocols
The determination of inhibitory activity is crucial for SAR studies. A generalized workflow for a serine protease inhibition assay is outlined below.
Caption: Generalized workflow for a serine protease inhibition assay.
Detailed Methodology for a Typical Trypsin Inhibition Assay:
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of bovine or human trypsin in an appropriate buffer (e.g., Tris-HCl with CaCl2). The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Inhibitor Solutions: Prepare serial dilutions of the aeruginosin analogues in the assay buffer.
-
Substrate Solution: Prepare a solution of a chromogenic substrate for trypsin, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the trypsin solution to each well.
-
Add an equal volume of the serially diluted inhibitor solutions to the respective wells. A control well should contain the buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding a defined volume of the pre-warmed substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for the product of L-BAPNA cleavage) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
This comparative guide highlights the significant potential of the aeruginosin family as a source of novel serine protease inhibitors. The detailed SAR data and experimental protocols provided herein serve as a valuable resource for researchers aiming to design and synthesize next-generation aeruginosin-based therapeutics with enhanced potency and selectivity.
References
- 1. Aeruginosin analogs and other compounds with rigid bicyclic structure as potential antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of the Aeruginosin Family of Serine Protease Inhibitors | UCI Department of Chemistry [chem.uci.edu]
- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. FVIIa-sTF and Thrombin Inhibitory Activities of Compounds Isolated from Microcystis aeruginosa K-139 [ouci.dntb.gov.ua]
- 9. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Prenylated Aeruginosin, Microphycin, Anabaenopeptin and Micropeptin Analogues from a Microcystis Bloom Material Collected in Kibbutz Kfar Blum, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharm.or.jp [pharm.or.jp]
Benchmarking Aeruginosin 103-A: A Comparative Guide to Its Performance Against Known Protease Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of Aeruginosin 103-A, a naturally derived linear peptide, against established, commercially available protease inhibitors. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis to inform their research and development efforts.
This compound, isolated from the cyanobacterium Microcystis viridis, belongs to the aeruginosin family of compounds, which are recognized for their potent inhibitory activity against serine proteases.[1] This guide benchmarks this compound against three widely used serine protease inhibitors: Aprotinin, Leupeptin, and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF). The comparative analysis focuses on their inhibitory efficacy against two key serine proteases: thrombin and trypsin.
Quantitative Performance Comparison
The inhibitory activities of this compound and the selected benchmark inhibitors are summarized in the table below. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative measure of their potency.
| Inhibitor | Target Protease | IC50 | Ki |
| This compound | Thrombin | ~13.2 µM | Not Available |
| Trypsin | Potent inhibition observed in the aeruginosin family (nM range for some analogs)[2][3][4][5][6][7] | Not Available | |
| Aprotinin | Thrombin | Not Available | 61 µM |
| Trypsin | Not Available | 0.06 pM[8][9] | |
| Leupeptin | Thrombin | Not Available | 2.4 µM |
| Trypsin | ~0.8 µM[10] | 35 nM[11][12] | |
| AEBSF | Thrombin | Not Available | Not Available |
| Trypsin | < 15 µM[13] | Not Available |
Note: The IC50 value for this compound against thrombin was converted from 9.0 µg/mL using a molecular weight of 680.8 g/mol . Specific IC50 data for this compound against trypsin is not currently available; however, related aeruginosins have demonstrated nanomolar potency against human trypsins.[2][3][4][5][6][7]
Experimental Protocols
The following is a detailed methodology for a fluorometric serine protease inhibition assay, which can be used to determine the IC50 values of inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease (e.g., thrombin or trypsin).
Materials:
-
Enzyme: Purified serine protease (e.g., human α-thrombin, bovine trypsin).
-
Substrate: Fluorogenic peptide substrate specific for the enzyme (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC for thrombin, Boc-Gln-Ala-Arg-AMC for trypsin).
-
Inhibitor: Test compound (this compound) and known inhibitors (Aprotinin, Leupeptin, AEBSF).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors and substrates.
-
Instrumentation: Fluorescence microplate reader.
-
Microplates: Black, 96-well, flat-bottom microplates.
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of the test and known inhibitors in DMSO. Create a serial dilution of each inhibitor to be tested.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted inhibitor solutions to the respective wells. For the control (uninhibited) wells, add 10 µL of DMSO.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Record the fluorescence every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (uninhibited) reaction rate to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway: Thrombin-Mediated Fibrin Clot Formation
Caption: Thrombin's role in the coagulation cascade and its inhibition by this compound.
Experimental Workflow: IC50 Determination
Caption: Step-by-step workflow for determining the IC50 value of a protease inhibitor.
Logical Relationship: Comparative Analysis Framework
Caption: Framework illustrating the comparison of this compound against known inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. RESEARCH.FI [research.fi]
- 7. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Leupeptin - Wikipedia [en.wikipedia.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Interspecies Comparison of Aeruginosin Production: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of aeruginosin production across different cyanobacterial species. Aeruginosins are a class of linear tetrapeptides that exhibit potent inhibitory activity against serine proteases, making them promising candidates for drug development.[1] This document summarizes the known diversity of aeruginosin variants across key producing species, details common experimental protocols for their study, and provides visual workflows to aid in understanding their biosynthesis and analysis.
Comparative Overview of Aeruginosin Diversity
Aeruginosins are produced by a range of cyanobacterial genera, including Microcystis, Planktothrix, Nodularia, Nostoc, and Sphaerocavum.[2][3][4][5] Research to date has primarily focused on the remarkable structural diversity of these compounds within and between species, rather than on a quantitative comparison of production yields. This diversity arises from variations in the nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters responsible for their biosynthesis.[6][7]
The following table summarizes the observed diversity of aeruginosin variants in several key producing genera. It is important to note that the number of variants identified is a function of research focus and analytical sensitivity, and does not necessarily correlate with total production volume.
| Genus | Producing Species/Strains | Notable Aeruginosin Variants and Structural Features | Reference(s) |
| Microcystis | M. aeruginosa (e.g., NIES-98, NIES-298, NIES-843, CPCC 300, CPCC 632) | Aeruginosins 98A/B, 298A/B, 101, 686A/B. Variants often feature a 4-hydroxyphenyllactic acid (Hpla) N-terminus. Modifications include chlorination and sulfation of the Choi and Hpla moieties.[1][6][8] | [1][6][8] |
| Planktothrix | P. agardhii, P. rubescens | Aeruginosides 126A/B. High structural diversity is driven by multiple genetic recombination events. Variants can feature D-leucine and glycosylated Choi moieties.[3][9][10] | [3][9][10] |
| Nodularia | N. spumigena | At least 11 distinct structural variants have been identified across 16 strains. A key feature is the presence of rare N-terminal short-chain (C2-C10) fatty acid moieties. Some variants are also glycosylated.[11][12] | [11][12] |
| Nostoc | Nostoc sp. | Production of variants such as varlaxins, which strongly inhibit human trypsin isoenzymes.[5] | [5] |
| Sphaerocavum | S. brasiliense | Produces several aeruginosin variants, including chlorinated forms. The presence of chlorine is noted to enhance inhibitory activities.[4] | [4] |
Experimental Protocols
The identification and quantification of aeruginosins rely on a combination of extraction, chromatographic separation, and mass spectrometry techniques. Below are detailed methodologies for key experimental procedures.
Extraction of Intracellular Aeruginosins from Cyanobacterial Cells
This protocol is a generalized procedure adapted from methods used for various cyanopeptides, including aeruginosins, from Microcystis cultures.[8]
1. Cell Harvesting:
-
Culture an axenic cyanobacterial strain in an appropriate medium (e.g., BG-11) to the desired growth phase (often mid-exponential for highest yield).[1]
-
Harvest cells from a known volume of culture (e.g., 25 mL) by filtration onto a glass microfiber filter (e.g., Whatman GF/A, 1.6 µm).[8]
-
Alternatively, for larger volumes, centrifuge the culture and collect the cell pellet.
-
Dry the collected biomass (filters or pellet) in an oven at 60°C overnight to determine the dry weight.
2. Cell Lysis and Extraction:
-
Transfer the dried filter or cell pellet into a glass tube.
-
Add a sufficient volume of 80% aqueous methanol (HPLC grade) to fully submerge the biomass.[8]
-
Perform three freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature) to lyse the cells.[8]
-
Between each cycle, vortex the sample vigorously and sonicate for 5-10 minutes in a bath sonicator to enhance extraction efficiency.[8]
3. Extract Clarification and Preparation:
-
After the final cycle, centrifuge the sample to pellet cell debris.
-
Filter the resulting supernatant, containing the extracted aeruginosins, through a 0.22 µm PTFE syringe filter into a clean amber glass vial.[8]
-
Dry the extract completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of HPLC-grade methanol for analysis. Store at -20°C until ready for LC-MS/MS analysis.[8]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Absolute quantification of aeruginosins requires purified standards, which are often not commercially available. The following protocol describes a standard approach for relative and absolute quantification.
1. Chromatographic Separation (UPLC/HPLC):
-
Column: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.[5]
-
Gradient: Develop a suitable gradient to separate the aeruginosin variants of interest. A typical gradient might run from 5% to 95% Mobile Phase B over 10-20 minutes.[5]
-
Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for UPLC).
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry Detection (Triple Quadrupole or High-Resolution MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This requires identifying a specific precursor ion (the protonated molecule [M+H]⁺) and one or two characteristic product ions for each aeruginosin variant. A common diagnostic fragment ion for many aeruginosins corresponds to the Choi moiety (m/z 140.1064).[1]
-
For identification of new variants, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) in data-dependent acquisition (DDA) mode to collect fragmentation spectra (MS/MS).[4][8]
3. Quantification:
-
Relative Quantification: Compare the peak areas of a specific aeruginosin's MRM transition across different samples to determine relative abundance. Normalize to the initial dry weight of the biomass.
-
Absolute Quantification: If a purified standard is available, create a calibration curve by injecting known concentrations of the standard. Plot the peak area against concentration to generate a linear regression. Use the equation from this curve to determine the concentration of the aeruginosin in the unknown samples. Express the final yield in units such as µg per gram of dry cell weight (µg/g DW).
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Generalized biosynthetic pathway for aeruginosins via NRPS/PKS.
Caption: Experimental workflow for aeruginosin extraction and quantification.
References
- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Structural Variants of Aeruginosin Produced by the Toxic Bloom Forming Cyanobacterium Nodularia spumigena | PLOS One [journals.plos.org]
- 8. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New structural variants of aeruginosin produced by the toxic bloom forming cyanobacterium Nodularia spumigena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity and Stability of Aeruginosamides from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Aeruginosin 103-A
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides crucial operational guidance for the safe handling and proper disposal of Aeruginosin 103-A, a cyanobacterial peptide with potential biological activity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for handling cyanotoxins and other potent bioactive compounds. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as a cyanotoxin, should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion. Based on the hazard profile of similar cyanotoxins like Microcystin-LR, this compound should be presumed to be acutely toxic if swallowed or in contact with skin, and an irritant to skin, eyes, and the respiratory tract.[1][2][3]
Minimum PPE Requirements:
-
Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended when handling concentrated solutions or the pure compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat to protect from splashes and spills.
-
Respiratory Protection: A fitted N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.
II. Spill Management and Decontamination
In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the minimum required PPE.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., paper towels, spill pads). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Working from the outside in, apply a 10% bleach solution to the spill area and allow a contact time of at least 30 minutes.[4]
-
Clean: Wipe the area with fresh absorbent materials.
-
Dispose of Waste: All contaminated materials, including used PPE, must be disposed of as biohazardous waste.[5]
Equipment Decontamination:
All laboratory equipment that comes into contact with this compound must be decontaminated. This can be achieved by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water.
III. Disposal Procedures for this compound
All waste containing this compound must be treated as hazardous biological waste and disposed of in accordance with local, state, and federal regulations.[1][6]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Do not mix this compound waste with general laboratory trash. Use designated, clearly labeled, leak-proof containers for all solid and liquid waste.[6]
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
Treat the liquid waste by adding bleach to a final concentration of 10%.[4]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure inactivation.
-
After treatment, the liquid can be disposed of down the sanitary sewer, followed by flushing with copious amounts of water, provided this is in compliance with local regulations.[4][6]
-
-
Solid Waste:
-
This includes contaminated labware (e.g., pipette tips, microfuge tubes), PPE, and absorbent materials from spills.
-
Place all solid waste in a designated biohazard bag within a rigid, puncture-resistant container.[4]
-
The primary recommended disposal method for solid biohazardous waste is incineration through a licensed waste management service.[6][7]
-
If incineration is not available, autoclaving may be used to decontaminate the waste before disposal, in accordance with institutional guidelines.[4][7]
-
-
Sharps Waste:
-
All sharps (e.g., needles, contaminated glass) must be placed in a designated, puncture-resistant sharps container.[6]
-
Sharps containers should be disposed of through a certified medical or biohazardous waste disposal service.
-
IV. Data Summary for Safe Handling and Disposal
| Parameter | Guideline |
| Compound State | Solid (powder) and Liquid (solutions) |
| Primary Hazards | Presumed acute toxicity (oral, dermal), skin/eye irritant. |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat. N95 respirator for solids/aerosols. |
| Spill Decontaminant | 10% Bleach Solution (minimum 30-minute contact time). |
| Liquid Waste Disposal | Chemical inactivation with 10% bleach, then sewer disposal (pending local regulations). |
| Solid Waste Disposal | Incineration (preferred) or autoclaving in labeled biohazard containers. |
| Waste Segregation | All this compound waste must be segregated as biohazardous. |
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 5. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 6. tamiu.edu [tamiu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
